3-Chloro-2-hydrazinopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCTBDPZIKHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945540 | |
| Record name | 3-Chloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22841-92-5 | |
| Record name | 3-Chloro-2-hydrazinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22841-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chloro-pyridin-2-yl)-hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)hydrazine
This technical guide provides a comprehensive overview of 1-(3-Chloropyridin-2-yl)hydrazine, a key chemical intermediate in the synthesis of modern insecticides. The information is tailored for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, presenting its chemical structure, properties, synthesis protocols, and its role in further synthetic pathways.
Chemical Structure and Identity
1-(3-Chloropyridin-2-yl)hydrazine is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a chlorine atom at the 3-position and a hydrazine (B178648) group at the 2-position.
-
Chemical Formula: C₅H₆ClN₃
-
Alternative Names: 3-Chloro-2-hydrazinopyridine, 2-Hydrazino-3-chloropyridine[2][3]
The structure is characterized by an intramolecular hydrogen bond between the hydrazine group and the chlorine atom, which results in the formation of a stable, planar five-membered ring.[4]
Physicochemical and Crystallographic Data
The compound is typically an off-white to pale yellow crystalline solid at room temperature.[5] It is sparingly soluble in water but shows better solubility in polar organic solvents like ethanol (B145695), DMSO, and DMF.[5]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 165-167 °C | [3] |
| Boiling Point | 247.6 ± 50.0 °C (Predicted) | [3] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 8.65 ± 0.70 (Predicted) | [3][5] |
| Physical Form | Solid | [3][5] |
| XLogP3-AA | 1.1 | [2] |
Table 2: Crystallographic Data
The crystal structure of 1-(3-Chloropyridin-2-yl)hydrazine has been determined by X-ray diffraction.[4]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a | 11.637 (2) Å | [4] |
| b | 3.9060 (8) Å | [4] |
| c | 13.946 (3) Å | [4] |
| β | 103.46 (3)° | [4] |
| Volume | 616.5 (2) ų | [4] |
| Z | 4 | [4] |
Spectroscopic Data
Synthesis and Experimental Protocols
The primary and most widely documented method for synthesizing 1-(3-Chloropyridin-2-yl)hydrazine is the nucleophilic substitution of a chlorine atom from 2,3-dichloropyridine (B146566) with hydrazine.[4]
Experimental Protocol: Synthesis from 2,3-Dichloropyridine
This protocol is a composite representation based on multiple cited laboratory and patent procedures.[4][6]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (B1144303) (78-80% aqueous solution)
-
Ethanol
-
Tetrahydrofuran (B95107) (THF) for recrystallization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1 equivalent).
-
Add ethanol as the solvent.
-
Heat the solution to reflux.
-
Add hydrazine hydrate (1 to 1.2 equivalents, though some procedures use a larger excess) dropwise to the refluxing solution.[4]
-
Stir the reaction mixture and maintain reflux for 2 to 8 hours.[3][4] The reaction progress can be monitored by HPLC to ensure the consumption of the starting material.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
For further purification, recrystallize the crude product from a suitable solvent such as tetrahydrofuran (THF) to obtain pure 1-(3-Chloropyridin-2-yl)hydrazine as a crystalline solid.[4]
-
Dry the final product under vacuum. A yield of approximately 65% can be expected for the recrystallized product.[4]
Role in Insecticide Synthesis: The Pathway to Chlorantraniliprole
1-(3-Chloropyridin-2-yl)hydrazine is a crucial building block for the synthesis of anthranilic diamide (B1670390) insecticides, most notably Chlorantraniliprole (also known as Rynaxypyr).[4][7] These insecticides are potent and selective activators of insect ryanodine (B192298) receptors.[4] The following workflow illustrates the multi-step conversion of 1-(3-Chloropyridin-2-yl)hydrazine into the key pyrazole (B372694) carboxylic acid intermediate, which is then coupled to form the final active ingredient.
Caption: Synthetic pathway from 1-(3-Chloropyridin-2-yl)hydrazine to Chlorantraniliprole.
This synthetic sequence highlights the transformation of the initial hydrazine through cyclization, bromination, oxidation, and hydrolysis to form a key pyrazole carboxylic acid.[7][8] This acid is then coupled with a second key intermediate, an aminobenzamide derivative, to yield the final insecticide, Chlorantraniliprole.[7][9]
Safety and Handling
1-(3-Chloropyridin-2-yl)hydrazine is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H302 | Harmful if swallowed.[1][10] |
| H315 | Causes skin irritation.[1][10] |
| H319 | Causes serious eye irritation.[1][10] |
| H335 | May cause respiratory irritation.[1][10] |
Standard precautionary statements apply, such as avoiding breathing dust/fumes, washing hands thoroughly after handling, and avoiding release to the environment.[10] For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.
References
- 1. (3-Chloropyridin-2-yl)hydrazine | 22841-92-5 [sigmaaldrich.com]
- 2. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 7. benchchem.com [benchchem.com]
- 8. CN108191822A - A kind of synthetic method of Rynaxypyr - Google Patents [patents.google.com]
- 9. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
Physical and chemical properties of 3-Chloro-2-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Chloro-2-hydrazinopyridine (CAS No. 22841-92-5). It includes detailed experimental protocols, reactivity information, and safety guidelines, intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science.
Core Physical and Chemical Properties
This compound is an off-white to pale yellow crystalline solid.[1][2][3] Its structural and physicochemical properties make it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆ClN₃ | [2][4][5][6] |
| Molecular Weight | 143.57 g/mol | [4][5][6] |
| Melting Point | 160-168 °C | [2] |
| 165-167 °C | [4][7] | |
| 163.5-164.9 °C | [8] | |
| 180-185 °C (decomposes) | [3] | |
| Boiling Point | 276.6 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| 1.38 g/cm³ (estimated) | [3] | |
| Appearance | Off-white crystalline solid | [2] |
| White to light yellow solid or powder | [1] | |
| Off-white to pale yellow crystalline powder | [3] | |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethane.[1][3] | |
| Flash Point | 121.1 ± 23.2 °C | [4] |
| Vapour Pressure | 0.0 ± 0.6 mmHg at 25 °C | [4] |
| LogP | 0.66 | [4] |
Chemical Structure and Reactivity
The molecule consists of a pyridine (B92270) ring with a chlorine atom at the 3-position and a hydrazine (B178648) group at the 2-position.[6] This specific arrangement of functional groups dictates its chemical behavior and makes it a versatile synthetic intermediate.[2][6]
The reactivity of this compound is characterized by:
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. For instance, it can react with alkoxides to form ether derivatives.[1] The electron-withdrawing effect of the pyridine ring nitrogen enhances the polarity of the carbon-chlorine bond, facilitating attack by nucleophiles.[1]
-
Hydrazine Group Reactivity: The hydrazine group is both nucleophilic and reductive.[1] It readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives, a reaction widely used in medicinal chemistry to generate compounds with diverse biological activities.[1][2]
-
Coordination Chemistry: The nitrogen atoms in the pyridine ring and the hydrazine group can act as ligands, allowing the molecule to coordinate with metal ions to form complexes. This property suggests potential applications in catalysis and materials science.[1]
Caption: Key reaction pathways for this compound.
Experimental Protocols: Synthesis
The most common and high-yield method for synthesizing this compound is through the nucleophilic aromatic substitution of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303).[6][9]
General Synthesis Protocol from 2,3-Dichloropyridine
This protocol is a generalized procedure based on several cited methods.[8][9][10][11]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (≥80%)
-
Polar solvent (e.g., ethanol, methanol, DMF, DMAc, or THF)[9]
-
Deionized water
Procedure:
-
In a suitable reaction vessel (e.g., a four-necked flask), charge 2,3-dichloropyridine and the chosen polar solvent.
-
Add hydrazine hydrate to the mixture. The molar ratio of 2,3-dichloropyridine to hydrazine hydrate is crucial, with ratios from 1:4 to 1:6 often used to drive the reaction to completion.[6][9] The addition may be done dropwise, and an exotherm may be observed.[8]
-
Heat the reaction mixture to reflux. The reaction time typically ranges from 4 to 30 hours, depending on the solvent and specific conditions.[8][9][10][12] The reaction progress can be monitored by HPLC.[8][9]
-
After the reaction is complete, cool the mixture to room temperature (e.g., 25-30 °C).[8][9]
-
Water is often added during the cooling process to precipitate the product.[8]
-
Collect the resulting solid product by suction filtration.
-
Wash the filtered solid with water to remove any remaining impurities.
-
Dry the product under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is obtained.[8] This procedure can yield the product in high purity (≥99%) and with yields ranging from 95% to 99%.[9]
Caption: Workflow for the synthesis of this compound.
Applications
This compound is a crucial building block in various sectors due to its versatile reactivity.[2]
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its derivatives have been investigated for a range of biological activities, including as potential anti-cancer, antibacterial, and antiviral drugs.[1][2] The ability to form hydrazone derivatives is particularly important in medicinal chemistry for creating compounds with diverse pharmacological profiles.[2]
-
Agrochemicals: The compound is an important intermediate for new ryanodine (B192298) receptor insecticides, such as Chlorantraniliprole and Cyantraniliprole.[10][12] It is also used in the formulation of other pesticides and herbicides to enhance crop protection.[1][2] Derivatives have shown significant fungicidal properties against various plant pathogens.[6][11]
-
Material Science: It is explored for its potential in developing novel functional materials, such as polymers and coatings, by incorporating it into larger molecular structures to impart specific optical or electrical properties.[1][2]
Caption: Major application areas of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed and fatal if inhaled.[5][13]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[13][14]
-
Respiratory Irritation: May cause respiratory irritation.[13][14]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5]
Handling and Storage:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[4][13][14] Avoid breathing dust and prevent contact with skin and eyes.[14][15] Do not eat, drink, or smoke when using this product.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, flames, and sparks.[1][4] Keep containers tightly closed.[13][15] Store isolated from incompatible materials such as oxidizing agents and acids.[1][4] Recommended storage temperature is between 0-8 °C.[2]
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][15]
-
Skin Contact: Flush skin with plenty of running water and soap.[14] Remove contaminated clothing and wash it before reuse.[13] Seek medical attention if irritation occurs.[14]
-
Eye Contact: Rinse cautiously with water for several minutes.[13][14] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[13][15]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][13][15]
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable national and regional regulations.[4][13]
References
- 1. pipzine-chem.com [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS#:22841-92-5 | Chemsrc [chemsrc.com]
- 5. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 7. This compound | 22841-92-5 [sigmaaldrich.com]
- 8. patents.justia.com [patents.justia.com]
- 9. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 10. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 11. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 12. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. echemi.com [echemi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
Spectroscopic and Structural Elucidation of 3-Chloro-2-hydrazinopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the versatile synthetic intermediate, 3-Chloro-2-hydrazinopyridine. This compound is a key building block in the development of a wide range of pharmaceutical and agrochemical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural confirmation of its derivatives.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Py-H | 6.87 | d, J=4.8Hz |
| Py-H | 8.30 | t, J=6.3Hz |
| Py-H | 8.38 | t, J=7.8Hz |
| NH | 9.12 | s |
Data sourced from patent CN105418496A[1]. The patent describes the synthesis of derivatives of this compound and provides this representative ¹H NMR data for a related structure.
¹³C NMR Data
Experimental ¹³C NMR data for this compound was not found in the publicly available literature during the course of this review.
Infrared (IR) Spectroscopy
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3100 | N-H Stretch | Hydrazine (B178648) (-NHNH₂) |
| ~1600 | C=N Stretch | Pyridine Ring |
Expected vibrational frequencies based on the functional groups present in the molecule[2].
Mass Spectrometry (MS)
| m/z | Ion |
| 143 | [M]⁺ |
| 145 | [M+2]⁺ |
The presence of the [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak is characteristic of a compound containing one chlorine atom[3].
Experimental Protocols
Synthesis of this compound
A common and high-yield method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303).[1][4]
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloropyridine (1 equivalent) in a suitable polar solvent such as ethanol (B145695) or N,N-dimethylformamide.[1]
-
Add hydrazine hydrate (4-6 equivalents) dropwise to the solution.[1]
-
Heat the reaction mixture to reflux and maintain for 4 to 72 hours, monitoring the reaction progress by thin-layer chromatography.[1]
-
After completion, cool the reaction mixture to room temperature.
-
The product precipitates as a solid and is collected by suction filtration.
-
The solid is washed with water and dried to afford this compound as a white to light brownish crystalline powder.[5]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.
Infrared (IR) Spectroscopy:
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed directly using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, and the resulting fragments are analyzed. The molecular ion peak and isotopic distribution provide information about the molecular weight and elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.
References
- 1. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 2. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 3. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pipzine-chem.com [pipzine-chem.com]
- 5. patents.justia.com [patents.justia.com]
Reactivity of the hydrazine group in 3-Chloro-2-hydrazinopyridine
An In-depth Technical Guide to the Reactivity of the Hydrazine (B178648) Group in 3-Chloro-2-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a pivotal intermediate in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its synthetic versatility stems from the presence of two key reactive sites: a chlorine atom at the 3-position and a hydrazine group at the 2-position.[3][4] This guide focuses specifically on the reactivity of the hydrazine moiety, a powerful nucleophile and a precursor to various fused heterocyclic systems. We will explore its primary reaction pathways, provide quantitative data from literature, detail experimental protocols, and visualize the underlying chemical transformations.
Core Reactivity Principles
The chemical behavior of this compound is governed by the interplay of its functional groups and the pyridine (B92270) ring's electronic nature. The pyridine ring nitrogen acts as an electron-withdrawing group, which influences the electron density across the ring and the reactivity of its substituents.[3] This electronic arrangement confers a dual reactivity profile to the molecule.
-
Hydrazine Group (-NHNH₂): Located at the 2-position, this group is strongly nucleophilic and reductive.[3] The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers, making it the primary site for condensation and cyclization reactions.
-
Chlorine Atom (-Cl): Positioned at the 3-position, the chlorine atom is a good leaving group, susceptible to displacement by nucleophilic aromatic substitution.[3][4]
This dual reactivity allows for a controlled, stepwise approach to constructing complex molecular architectures, making it an invaluable building block in organic synthesis.[4]
Key Reactions of the Hydrazine Group
The nucleophilic nature of the hydrazine group is central to its synthetic utility. The most prominent reactions are condensation with carbonyl compounds and cyclocondensation to form fused ring systems.
Condensation Reactions: Formation of Hydrazones
The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[4] This reaction is fundamental for creating more complex molecules and is often a preliminary step for further transformations. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by dehydration.[3]
References
Mechanism of Nucleophilic Substitution on the Pyridine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing nucleophilic substitution reactions on the pyridine (B92270) ring. A thorough understanding of these pathways is critical for the rational design and synthesis of novel pyridine-containing compounds, which are ubiquitous scaffolds in pharmaceuticals and other functional materials. This document details the predominant reaction mechanisms, presents quantitative data for comparative analysis, outlines experimental protocols for key transformations, and provides visual representations of the underlying chemical logic.
Fundamental Principles of Pyridine Reactivity
The pyridine ring, an isoelectronic analogue of benzene (B151609), exhibits distinct reactivity due to the presence of the electronegative nitrogen atom. This nitrogen atom significantly influences the electron density distribution within the aromatic system, rendering the ring electron-deficient, particularly at the ortho (C2, C6) and para (C4) positions. This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack, a characteristic that is less favorable for benzene and its electron-rich derivatives.
The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is not part of the aromatic π-system, which imparts basicity to pyridine. However, under acidic conditions, protonation of the nitrogen further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.
Major Mechanisms of Nucleophilic Substitution
Nucleophilic substitution on the pyridine ring can proceed through several distinct mechanisms, the most prominent of which are the SNAr (addition-elimination) pathway, the Chichibabin reaction (hydride displacement), and reactions involving organometallic reagents.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process that is characteristic of electron-deficient aromatic systems.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically one bearing a good leaving group (e.g., a halide). This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: In the subsequent fast step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The regioselectivity of the SNAr reaction on pyridine is a crucial aspect. Attack at the C2 and C4 positions is strongly favored over attack at the C3 position. This preference is attributed to the superior stability of the Meisenheimer complex formed upon ortho or para attack, as the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This delocalization is not possible when the nucleophile attacks the C3 position.
Caption: General workflow for the SNAr mechanism on a pyridine derivative.
The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is characteristic of the rate-determining nucleophilic addition. The high reactivity of fluoro-substituted pyridines is attributed to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack.
The Chichibabin Reaction
The Chichibabin reaction is a unique nucleophilic substitution in which a hydride ion (H⁻) is displaced from the pyridine ring, most commonly by an amide anion (NH₂⁻). This reaction provides a direct route to 2-aminopyridines and their derivatives. The generally accepted mechanism is an addition-elimination process:
-
Nucleophilic Addition of Amide: The potent nucleophile, sodium amide (NaNH₂), adds to the C2 position of the pyridine ring to form a σ-adduct (a type of Meisenheimer complex).
-
Hydride Elimination: Aromatization is achieved through the elimination of a hydride ion. The liberated hydride ion then reacts with an acidic proton source in the reaction mixture, such as ammonia (B1221849) or the 2-aminopyridine (B139424) product, to form hydrogen gas.
Caption: Simplified mechanism of the Chichibabin reaction.
The reaction is typically carried out at elevated temperatures in an inert solvent like toluene (B28343) or xylene. While the C2 position is the most common site of amination, substitution at the C4 position can occur if both C2 and C6 positions are blocked.
Reactions with Organometallic Reagents
Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles that can add to the pyridine ring. These reactions often lead to the formation of dihydropyridine (B1217469) intermediates, which can then be oxidized to afford the corresponding substituted pyridines.
The regioselectivity of organometallic addition is influenced by the nature of the organometallic reagent and the presence of activating groups on the pyridine ring. Hard nucleophiles, like organolithium reagents, tend to attack the C2 position.
Activation of the pyridine ring, for instance, by N-acylation to form a pyridinium (B92312) salt, significantly enhances its reactivity towards organometallic nucleophiles.
Activation of the Pyridine Ring
Several strategies can be employed to enhance the reactivity of the pyridine ring towards nucleophilic attack.
Pyridine N-Oxides
Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common and effective method to activate the ring for both nucleophilic and electrophilic substitution. The N-oxide functionality increases the electron deficiency at the C2 and C4 positions, making them more susceptible to nucleophilic attack. A common application is the introduction of a nucleophile at the C2 or C4 position, followed by deoxygenation to yield the substituted pyridine.
Lewis Acid Activation
Lewis acids can coordinate to the nitrogen atom of the pyridine ring, which increases the ring's electron deficiency and enhances its reactivity towards nucleophiles. This approach offers a milder alternative for promoting nucleophilic substitution reactions.
Quantitative Data
The following tables summarize key quantitative data for various nucleophilic substitution reactions on pyridine derivatives.
Table 1: Yields of 2-Aminopyridine Synthesis via the Chichibabin Reaction and Related Methods.
| Pyridine Derivative | Reagent and Conditions | Product | Yield (%) | Reference |
| Pyridine | NaNH₂, Toluene, 110 °C | 2-Aminopyridine | 70-80 | |
| Pyridine | NaNH₂, Xylene, reflux | 2-Aminopyridine | ~70 | |
| 4-Methylpyridine | NaNH₂, Toluene, 110 °C | 2-Amino-4-methylpyridine | 85 | |
| Pyridine N-oxide | TsCl, t-BuNH₂, then TFA | 2-Aminopyridine | 85 | |
| Pyridine N-oxide | Pyridine, TFAA, then Hydrazine | 2-Aminopyridine | 95 |
Table 2: Kinetic Data for SNAr Reactions of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol.
| 2-Substituent | Overall third-order rate constant (25°C, M⁻²s⁻¹) | Relative rate at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
| -CN | 1.1 x 10⁻¹ | 48 | 12.3 | -21.9 |
| -F | 2.3 x 10⁻³ | 1.0 | 14.7 | -19.9 |
| -Cl | 2.3 x 10⁻³ | 1.0 | 17.5 | -10.2 |
| -Br | 2.2 x 10⁻³ | 0.96 | 17.6 | -10.1 |
| -I | 2.0 x 10⁻³ | 0.87 | 17.6 | -10.3 |
Experimental Protocols
General Procedure for the Chichibabin Reaction
-
Materials: Pyridine, sodium amide, anhydrous toluene (or xylene).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add pyridine and anhydrous toluene.
-
Heat the solution to reflux.
-
Carefully add sodium amide in portions to the refluxing solution. The reaction is exothermic and will evolve hydrogen gas.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by the cessation of hydrogen evolution.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to afford 2-aminopyridine.
-
General Procedure for SNAr of a Chloropyridine with an Amine
-
Materials: 2-Chloropyridine, amine, potassium fluoride, water.
-
Procedure:
-
To a reaction vial, add the 2-chloropyridine, the desired amine, and potassium fluoride.
-
Add water as the solvent.
-
Seal the vial and heat the mixture at 100 °C for 17 hours.
-
After cooling to room temperature, quench the reaction with an aqueous potassium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., isopropyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
The nucleophilic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of functionalized molecules with significant applications in medicinal chemistry and materials science. The prevalence of the SNAr mechanism, the unique hydride displacement in the Chichibabin reaction, and the utility of organometallic reagents provide a versatile toolkit for the synthetic chemist. A comprehensive understanding of the underlying mechanisms, regiochemical preferences, and methods for ring activation is paramount for the successful design and execution of synthetic strategies targeting novel pyridine-based compounds.
The Biological Versatility of 3-Chloro-2-hydrazinopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Anticancer, Antimicrobial, and Enzyme Inhibitory Activities
Introduction
Derivatives of 3-chloro-2-hydrazinopyridine represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. The strategic placement of a reactive hydrazine (B178648) group and a chlorine atom on the pyridine (B92270) ring allows for diverse chemical modifications, leading to the synthesis of novel molecules with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives for researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature and patents, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.
Synthesis of this compound and its Derivatives
The core scaffold, this compound, is typically synthesized via a nucleophilic aromatic substitution reaction. The most common method involves the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303) in a suitable polar solvent.[1] The hydrazine group provides a reactive site for condensation reactions with various aldehydes and ketones to form a diverse library of hydrazone derivatives, also known as Schiff bases.[1] This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR).
Below is a generalized workflow for the synthesis and derivatization of this compound.
Biological Activities and Data
The diverse structures of this compound derivatives have led to a wide array of reported biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Hydrazone derivatives are a well-established class of compounds with potent cytotoxic effects against various cancer cell lines. While extensive quantitative data for direct derivatives of this compound is still emerging, studies on analogous hydrazone structures demonstrate their significant potential. The proposed mechanism of action often involves the induction of apoptosis.
The following table summarizes the in vitro anticancer activity of some hydrazide-hydrazone derivatives against various human cancer cell lines. It is important to note that these compounds are not all direct derivatives of this compound but illustrate the anticancer potential of the broader hydrazone class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 3h | PC-3 (Prostate) | 1.32 | Paclitaxel |
| MCF-7 (Breast) | 2.99 | Paclitaxel | |
| HT-29 (Colon) | 1.71 | Paclitaxel | |
| 17 | SH-SY5Y (Neuroblastoma) | 2.9 | - |
| Kelly (Neuroblastoma) | 1.3 | - | |
| MCF-7 (Breast) | 14.1 | - | |
| MDA-MB-231 (Breast) | 18.8 | - | |
| 2f | Colo-205 (Colon) | 50.0 | Doxorubicin |
| 2m | Colo-205 (Colon) | 20.5 | Doxorubicin |
| 2k | HepG2 (Hepatocellular) | 30.5 | Doxorubicin |
| 2p | HepG2 (Hepatocellular) | 35.9 | Doxorubicin |
| 2s | HepG2 (Hepatocellular) | 20.8 | Doxorubicin |
Data sourced from studies on various hydrazide-hydrazone derivatives.[2][3][4]
One of the key mechanisms of anticancer activity for many compounds is the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptotic pathway.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. A Chinese patent describes the fungicidal activity of a series of these derivatives against various plant pathogens.
The table below presents the percentage inhibition of fungal growth by specific this compound derivatives at a concentration of 100 µg/mL.
| Compound ID | Fungal Species | Inhibition Rate (%) |
| Derivative 1 | Puccinia tomato | 82.54 |
| Derivative 2 | Fusarium oxysporum | 71.11 |
| Derivative 3 | Cucumber wilt | 71.11 |
Data sourced from Chinese Patent CN105418496A.[5]
Furthermore, studies on other hydrazone derivatives have reported their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains, highlighting the broad antimicrobial potential of this class of compounds.
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Isoniazid Schiff Bases | Candida albicans | 0.037 (mM) |
| Escherichia coli | 1.55 (mM) | |
| Pyridine-Thiazole Hybrids | Staphylococcus aureus | - |
| Escherichia coli | - | |
| Hydrazide-Hydrazones | Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 | |
| Klebsiella pneumoniae | 12.5 |
Data sourced from various studies on hydrazone and Schiff base derivatives.[5][6][7]
The following diagram illustrates a conceptual workflow for the screening of novel this compound derivatives for their biological activity.
Enzyme Inhibition
Certain hydrazone derivatives have been shown to be effective enzyme inhibitors. For example, some have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
| Compound Class | Enzyme | IC50 (µM) |
| Hydrazone Derivative 2a | hMAO-A | 0.342 |
| Hydrazone Derivative 2b | hMAO-A | 0.028 |
Data sourced from a study on hydrazone derivatives as MAO inhibitors.[3]
The mechanism of acetylcholinesterase inhibition is depicted in the diagram below.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds
-
Known AChE inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Add the AChE solution to initiate the pre-incubation (typically 15 minutes at room temperature).
-
Reaction Initiation: Add the ATCI solution to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition compared to the control without the inhibitor. Calculate the IC50 value from the dose-response curve.
Conclusion
This compound derivatives are a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis and potential for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make them attractive candidates for further drug discovery and development efforts. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field. Future studies focusing on the synthesis of a broader range of derivatives and comprehensive in vitro and in vivo evaluations are warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Chlorantraniliprole and Cyantraniliprole: Focusing on the Core Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of two key second-generation anthranilic diamide (B1670390) insecticides, Chlorantraniliprole and Cyantraniliprole. The focus of this document is the synthesis of their crucial shared precursor scaffold, substituted 2-amino-3-methylbenzoic acid, and its subsequent conversion to the final active ingredients. Detailed experimental methodologies, quantitative data, and process diagrams are presented to facilitate understanding and replication in a research and development setting.
The Core Precursor: Substituted 2-Amino-3-methylbenzoic Acid
The foundational building block for the synthesis of both Chlorantraniliprole and Cyantraniliprole is a substituted 2-amino-3-methylbenzoic acid. The specific precursor dictates the final product:
-
For Chlorantraniliprole: 2-amino-5-chloro-3-methylbenzoic acid
-
For Cyantraniliprole: 2-amino-5-cyano-3-methylbenzoic acid
The synthesis of these precursors is a critical step in the overall manufacturing process, and various routes have been developed to optimize yield, purity, and cost-effectiveness.
Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
A common and effective method for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid involves the direct chlorination of 2-amino-3-methylbenzoic acid.
Experimental Protocol: Chlorination of 2-amino-3-methylbenzoic acid.
-
Reaction Setup: In a 1-liter four-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 87.3g (0.577 mol) of 2-amino-3-methylbenzoic acid and 350 ml of N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred suspension, add 56.8g (0.288 mol) of dichlorohydantoin and 0.87g of benzoyl peroxide, which acts as a radical initiator.
-
Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 1 hour. Monitor the reaction progress using liquid chromatography (LC) until the starting material is consumed (area normalization < 0.3%).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 400 ml of ice water to precipitate the product.
-
Purification: Filter the resulting white solid and wash it with 100 ml of water. Dry the solid to obtain 2-amino-5-chloro-3-methylbenzoic acid.
Quantitative Data for 2-amino-5-chloro-3-methylbenzoic acid Synthesis
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |
| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl Peroxide | DMF | 100 | 1 | 87.0 | 99.3 | 240-243 |
| 2-amino-3-methylbenzoic acid | N-chlorosuccinimide | - | DMF | Reflux | 3 | 83 | - | - |
Synthesis of 2-amino-5-cyano-3-methylbenzoic acid
The synthesis of the cyano-substituted precursor often proceeds through a halogenated intermediate, followed by cyanation.
Experimental Protocol: Two-step synthesis of 2-amino-5-cyano-3-methylbenzoic acid.
Step 1: Synthesis of 2-amino-5-iodo-3-methylbenzoic acid
-
Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer, dissolve 200g (1.32 mol) of 2-amino-3-methylbenzoic acid in 700 mL of DMF.
-
Addition of Reagents: Heat the solution to 68°C and slowly add 300g (1.33 mol) of N-Iodosuccinimide (NIS).
-
Reaction Conditions: Stir the reaction mixture at 75°C for 3 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into 1 liter of ice water and stir for 3 hours. Filter the resulting grey solid and dry to obtain 2-amino-5-iodo-3-methylbenzoic acid.
Step 2: Cyanation to 2-amino-5-cyano-3-methylbenzoic acid
-
Reaction Setup: In a 2-liter flask, add 138.5g (0.5 mol) of 2-amino-5-iodo-3-methylbenzoic acid and 58.2g (0.65 mol) of cuprous cyanide to 1 liter of DMF.
-
Reaction Conditions: Heat the mixture in an oil bath to 145°C and maintain for 6 hours.
-
Work-up and Purification: After the reaction, remove
Solubility Profile of 3-Chloro-2-hydrazinopyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-2-hydrazinopyridine is a solid, typically an off-white to pale yellow crystalline powder, which exhibits solubility in a range of common organic solvents.[1][2] This solubility is attributed to the presence of both polar (hydrazine) and non-polar (chloropyridine ring) functionalities within its molecular structure, allowing for effective interaction with various solvent types.[2] Understanding its solubility is critical for optimizing reaction conditions, purification processes like recrystallization, and formulation development in medicinal and agricultural chemistry. This guide presents established methodologies for researchers to quantitatively assess its solubility in solvents of interest.
Qualitative Solubility Data
Based on available chemical data sheets and supplier information, the solubility of this compound in various organic solvents has been qualitatively described. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and quantitative determination is recommended for any rigorous application.
| Solvent | Qualitative Solubility | Source |
| Ethanol | Soluble | [1] |
| Dichloromethane | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Acetone | Soluble | [2] |
| Chloroform | Slightly Soluble | |
| Water | Slightly Soluble / Limited | [1][2] |
Quantitative Solubility Data (Hypothetical)
As precise, publicly available quantitative data is limited, the following table is presented as a template for researchers to populate with their own experimental findings. The values are for illustrative purposes only and should not be considered factual. The subsequent sections detail the protocols to generate such data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] |
| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Experimental Value] |
| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |
| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Experimental Value] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies that can be employed for this compound.
Gravimetric Method (Equilibrium Shake-Flask Method)
This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a liquid.
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to the point of saturation.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg accuracy)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemical-resistant filter to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a watch glass or aluminum pan). Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.
-
Residue Weighing: Once the solvent is completely removed, place the container with the solid residue in a drying oven or desiccator until a constant weight is achieved. Weigh the container with the dried solute.
-
Calculation:
-
Mass of solute = (Weight of container + residue) - (Weight of empty container)
-
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100
-
UV-Visible Spectrophotometry Method
This method is suitable as pyridine-containing compounds typically exhibit UV absorbance. It is faster than the gravimetric method but requires the establishment of a calibration curve.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Materials from the Gravimetric Method (for preparing the saturated solution)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of dilutions of the stock solution to create a set of at least five standard solutions with decreasing concentrations.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent by scanning the UV-Vis spectrum.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-4).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Convert the concentration to the desired units (e.g., g/100 mL).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric (shake-flask) method.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-2-hydrazinopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2-hydrazinopyridine is a critical heterocyclic building block in the synthesis of a wide range of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a hydrazine (B178648) group at the 2-position and a chlorine atom at the 3-position, makes it a versatile intermediate.[2] Notably, it is a key precursor for the synthesis of ryanodine (B192298) receptor modulators, such as the commercially significant insecticides Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole.[2][3][4] The synthesis from 2,3-dichloropyridine (B146566) proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in pyridine (B92270) chemistry.[1] This protocol provides a detailed method for this synthesis, offering high yields and purity.[5]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
In the reaction between 2,3-dichloropyridine and hydrazine, the chlorine atom at the C2 position is selectively substituted. The C2 position is more activated towards nucleophilic attack than the C3 position.[1] This regioselectivity is due to the electron-withdrawing nature of the adjacent pyridine nitrogen atom, which effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the attack at the C2 position.[1]
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods that demonstrate high yield and purity.[4][5]
Materials and Reagents
-
2,3-Dichloropyridine
-
Hydrazine hydrate (B1144303) (≥80%)
-
Polar solvent (e.g., Ethanol, Methanol, DMF, DMAC, or THF)[5]
-
Water (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and filtration apparatus
-
Vacuum drying oven
Procedure
-
Reaction Setup: In a round-bottom flask, add 2,3-dichloropyridine and hydrazine hydrate. A typical molar ratio of 2,3-dichloropyridine to hydrazine hydrate is between 1:4 and 1:10.[1][5]
-
Solvent Addition: Add a polar solvent such as ethanol. The mass ratio of hydrazine hydrate to the polar solvent is typically in the range of 1:0.05 to 1:0.25.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 to 14 hours.[1][5] Reaction progress can be monitored using LC-MS.[1]
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[5]
-
Filtration: Collect the solid precipitate by suction filtration using a Buchner funnel.[1][5]
-
Washing: Wash the collected solid thoroughly with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[1][5]
-
Drying: Dry the final product in a vacuum oven at approximately 60°C until a constant weight is achieved to yield this compound as a white to light brownish crystalline solid.[1][6]
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the quantitative data from various reported protocols.
Table 1: Reaction Conditions for Synthesis of this compound
| Parameter | Value | Reference |
| Molar Ratio (Dichloropyridine:Hydrazine) | 1:4 - 1:6 | [5] |
| Molar Ratio (Dichloropyridine:Hydrazine) | 1:10 | [1] |
| Solvent | Ethanol, Methanol, DMF, DMAC, THF | [5] |
| Reaction Temperature | Reflux | [1][5] |
| Reaction Time | 4 - 8 hours | [5] |
| Reaction Time | 14 hours | [1] |
Table 2: Product Characterization and Yield
| Parameter | Value | Reference |
| Yield | 92.8% - 99% | [1][5] |
| Purity (HPLC) | 98.46% - 99.76% | [6] |
| Appearance | White to Light Brownish Crystalline Powder | [6] |
| Melting Point | 162.7 - 165.7 °C | [6] |
| Molecular Formula | C₅H₆ClN₃ | [7] |
| Molecular Weight | 143.57 g/mol | [7] |
Applications in Drug Development and Agrochemicals
This compound is a cornerstone intermediate for creating bioactive molecules.[8]
-
Agrochemicals: It is an essential precursor for modern insecticides like Chlorantraniliprole and Cyantraniliprole, which exhibit high efficacy and low toxicity to mammals.[4][7]
-
Pharmaceuticals: The reactive hydrazine group allows for condensation reactions to form hydrazones, a class of compounds with diverse biological activities.[2][8] This makes it a valuable starting material for developing novel therapeutic agents, including potential anti-cancer drugs.[8]
-
Fused Heterocycles: The compound's dual reactivity is leveraged to construct various fused heterocyclic systems, such as triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 3. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. chemimpex.com [chemimpex.com]
Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine: A Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-(3-Chloropyridin-2-yl)hydrazine, a key intermediate in the production of insecticides such as Rynaxypyr (Chlorantraniliprole).[1][2][3] The synthesis is achieved through the nucleophilic aromatic substitution of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate (B1144303). This application note includes a comprehensive experimental procedure, a summary of reaction parameters from various literature sources, and a visual representation of the synthesis workflow.
Introduction
1-(3-Chloropyridin-2-yl)hydrazine is a heterocyclic compound of significant interest in the agrochemical industry. Its synthesis is a critical step in the manufacturing of potent insecticides. The most common and direct route involves the reaction of 2,3-dichloropyridine with hydrazine hydrate, where the chlorine atom at the C2 position, activated by the adjacent ring nitrogen, is selectively displaced by the hydrazine nucleophile.[4] This process offers a reliable method for obtaining the desired product in good yields.
Chemical Reaction Scheme
The synthesis proceeds via the following reaction:
Experimental Protocol
This protocol is a synthesized procedure based on common laboratory practices and published methods.[1][4][5]
Materials:
-
2,3-Dichloropyridine (C₅H₃Cl₂N)
-
Hydrazine hydrate (N₂H₄·H₂O, 80% or higher)
-
Ethanol (C₂H₅OH), absolute
-
Tetrahydrofuran (B95107) (THF), for recrystallization (optional)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloropyridine (1.0 eq) in ethanol.
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (4.0-10.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2 to 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as tetrahydrofuran (THF) or ethanol.[1]
Safety Precautions:
-
Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
2,3-Dichloropyridine is a hazardous substance. Avoid inhalation and contact with skin and eyes.
Data Presentation
The following table summarizes various reported reaction conditions and yields for the synthesis of 1-(3-Chloropyridin-2-yl)hydrazine.
| Starting Material (eq) | Hydrazine Hydrate (eq) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 10 | Ethanol | 2 | 65 | [1] |
| 1 | 10 | None | 14 | 92.8 | [4] |
| 1 | 4-6 | Polar Solvents* | 4-8 | 95-99 | [5] |
| 1 | 12 | Tetrahydrofuran | 12 | 82 | [6] |
*Polar solvents mentioned include methanol, ethanol, dimethylformamide, dimethylacetamide, and tetrahydrofuran, or a mixture thereof.[5]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-(3-Chloropyridin-2-yl)hydrazine.
Caption: Workflow for the synthesis of 1-(3-Chloropyridin-2-yl)hydrazine.
References
- 1. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. A kind of preparation method of 1-(3-chloropyridin-2-yl)-3-bromo-1h-pyrazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Condensation Reaction of 3-Chloro-2-hydrazinopyridine with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-hydrazinopyridine is a highly versatile heterocyclic building block in organic and medicinal chemistry.[1] Its unique structure, featuring a reactive hydrazine (B178648) group and a modifiable chloro-substituted pyridine (B92270) ring, makes it an excellent precursor for the synthesis of a wide array of novel compounds.[1] One of the most fundamental and widely utilized transformations of this intermediate is its condensation reaction with aromatic aldehydes. This reaction yields N'-arylidene-3-chloro-2-hydrazinopyridines, a class of Schiff bases (or hydrazones), which serve as crucial scaffolds in the development of new therapeutic agents and agrochemicals.[1][2][3]
The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to influence a molecule's solubility, basicity, and hydrogen bonding capacity.[1] The Schiff base linkage (-N=CH-) is also of significant interest due to its prevalence in biologically active molecules. Derivatives of hydrazones are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent condensation with aromatic aldehydes, along with data presentation and visualizations to guide researchers in this field.
General Reaction Scheme
The condensation reaction proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage.
References
- 1. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 2. pipzine-chem.com [pipzine-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
Application Notes and Protocols for the Preparation of Hydrazone Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the azomethine group (-NHN=CH-).[1] They have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[2][3] The ease of their synthesis and the modular nature of their structure, allowing for the introduction of diverse functional groups, make them attractive scaffolds for the development of novel therapeutic agents.[4] These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of hydrazone derivatives for medicinal chemistry research.
I. Synthesis of Hydrazone Derivatives
The most common method for the synthesis of hydrazones is the condensation reaction between a hydrazide and an aldehyde or ketone.[5] This reaction is typically carried out in a suitable solvent, often with a catalytic amount of acid.
General Synthesis Workflow
The overall workflow for the synthesis and evaluation of hydrazone derivatives is depicted below.
Caption: General workflow for hydrazone synthesis and evaluation.
Experimental Protocol: Synthesis of Isonicotinoylhydrazone Derivatives
This protocol describes the synthesis of isonicotinoylhydrazones, a prominent class of hydrazones with diverse biological activities.[1]
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted benzaldehyde (B42025) (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve 2 mmol of the desired substituted benzaldehyde in ethanol.
-
To this solution, add 2 mmol of isoniazid.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2.5 to 3 hours), cool the reaction mixture to room temperature.[1]
-
Filter the resulting precipitate using a Buchner funnel and wash it with cold distilled water.
-
Dry the crude product.
-
Further purify the product by washing it twice with a 30% ethyl acetate:hexane solution to obtain the desired isonicotinoylhydrazone derivative.[1]
Characterization:
The structure of the synthesized hydrazone derivatives should be confirmed using spectroscopic techniques such as:
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N and N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
II. Biological Evaluation of Hydrazone Derivatives
Anticancer Activity
The cytotoxic effects of hydrazone derivatives against various cancer cell lines are commonly evaluated using the MTT assay.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone 12 | K-562 (Chronic Myeloid Leukemia) | 0.03 | [6] |
| MCF-7 (Breast Cancer) | 0.23 | [6] | |
| Hydrazone 14 | K-562 (Chronic Myeloid Leukemia) | 0.05 | [6] |
| MCF-7 (Breast Cancer) | 0.23 | [6] | |
| Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [7] |
| Kelly (Neuroblastoma) | 1.3 | [7] | |
| MCF-7 (Breast Cancer) | 14.1 | [7] | |
| MDA-MB-231 (Breast Cancer) | 18.8 | [7] | |
| Tetracaine Hydrazone 2m | Colo-205 (Colon Cancer) | 20.5 | [8] |
| Tetracaine Hydrazone 2s | HepG2 (Liver Cancer) | 20.8 | [8] |
| Hydrazone GH11 | Colon Cancer Cells (HTC116, HT-29, LoVo) | ~0.5 | [9] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate Cancer) & IGR39 (Melanoma) | 2.5 - 20.2 | [10] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Hydrazone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the hydrazone derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the hydrazone derivatives. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 1 to 4 hours at 37°C.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Several studies have indicated that hydrazone derivatives can exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by hydrazone derivatives.
Antimicrobial Activity
The antimicrobial potential of hydrazone derivatives is typically determined by measuring their Minimum Inhibitory Concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinoline Hydrazone 3 | P. aeruginosa | 0.39 ± 0.02 | [2] |
| S. aureus | 1.56 ± 0.02 | [2] | |
| Isonicotinic Hydrazone 15 | S. aureus ATCC 6538 | 1.95 | [2] |
| S. epidermidis ATCC 12228 | 3.91 | [2] | |
| Pyrimidine Hydrazone 19 | E. coli | 12.5 | [2] |
| S. aureus | 6.25 | [2] | |
| Thiadiazole Hydrazone 28 | S. aureus ATCC 25923 | 1.95 | |
| Nitrofuran Hydrazone | S. epidermidis ATCC 12228 | 0.48 | |
| Hydrazone 5c | B. subtilis ATCC 6051 | 2.5 | |
| Hydrazone 5f | E. coli ATCC 25922 | 2.5 | |
| K. pneumoniae ATCC 13883 | 2.5 |
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Hydrazone derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the hydrazone derivatives in the broth directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
The in vivo anti-inflammatory activity of hydrazone derivatives can be assessed using the carrageenan-induced paw edema model in rodents.
| Compound ID | Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Phthalic Anhydride Hydrazone 27h | Carrageenan-induced rat paw edema | - | 64.0 | |
| N-phenylpyrazolyl-N-glycinyl-hydrazone 7a | Carrageenan-induced rat paw edema | - | - | |
| Triazole Hydrazone 16j | Carrageenan-induced rat paw edema | - | 64.1 | |
| Benzylidene Hydrazide 48 | - | - | 68.66 | |
| N-acylhydrazone 51 | - | 2.3 (ED50) | - | |
| N-acylhydrazone 52 | - | 1.6 (ED50) | - |
This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan (1% in saline)
-
Hydrazone derivatives
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the hydrazone derivatives orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific time (e.g., 30 or 60 minutes) following the administration of the test compounds, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by inhibiting cyclooxygenase (COX) enzymes. Some hydrazone derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[3]
Caption: Selective inhibition of COX-2 by certain hydrazone derivatives.
Conclusion
Hydrazone derivatives represent a promising class of compounds in medicinal chemistry with a wide range of biological activities. The straightforward synthesis and the possibility of extensive structural modifications allow for the fine-tuning of their pharmacological properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers involved in the design, synthesis, and evaluation of novel hydrazone-based therapeutic agents.
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Designing salicylaldehyde isonicotinoyl hydrazones as Cu(II) ionophores with tunable chelation and release of copper for hitting redox Achilles heel of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyridine (B1195680) scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their role as kinase inhibitors.
Introduction
Pyrazolo[1,5-a]pyridines are bicyclic heteroaromatic compounds that serve as important pharmacophores in the development of new therapeutic agents. Their structural resemblance to purines allows them to interact with a variety of biological targets, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The pyrazolo[1,5-a]pyridine scaffold offers a versatile platform for the design of such inhibitors, with the approved cancer drug Selpercatinib being a prominent example.
This guide details two robust and versatile methods for the synthesis of substituted pyrazolo[1,5-a]pyridines:
-
Oxidative [3+2] Cycloaddition: A metal-free approach involving the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds.
-
Cross-Dehydrogenative Coupling (CDC): An efficient reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.
Method 1: Oxidative [3+2] Cycloaddition of N-Aminopyridines
This method provides a straightforward and environmentally friendly route to functionalized pyrazolo[1,5-a]pyridines at room temperature under metal-free conditions. The reaction proceeds via an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1]
General Experimental Workflow
References
Application Notes and Protocols for the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data analysis techniques crucial for the preclinical evaluation of novel anticancer agents. This document details experimental protocols for key in vitro and in vivo assays, presents quantitative data for representative novel compounds, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts in Anticancer Drug Development
The development of novel anticancer agents has shifted from broadly cytotoxic chemotherapies to targeted therapies that interfere with specific molecular pathways essential for tumor growth and survival.[1][2] Key areas of focus include the inhibition of signal transduction pathways, induction of apoptosis (programmed cell death), and disruption of the cell cycle.[1][2] Preclinical screening is a critical step in identifying promising drug candidates and involves a series of in vitro and in vivo assays to assess efficacy and mechanism of action.[3][4]
Data Presentation: In Vitro Efficacy of Novel Anticancer Agents
The following tables summarize the in vitro efficacy of several novel anticancer agents, providing key quantitative data for easy comparison.
Table 1: Cytotoxicity of Novel Benzimidazolone-Bridged Hybrid Compounds (IC50 Values in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Non-cancerous) |
| 6 | 30.6 ± 1.76 | 28.3 ± 1.63 | 31.2 ± 1.8 | 62.7 ± 3.62 |
| 7 | - | - | 10.6 - 13.6 | - |
| 9 | Potent | Potent | Potent | Moderately Selective |
| 12b-12d | - | - | 10.6 - 13.6 | Highly Selective |
| Doxorubicin | 4.3 ± 0.2 | 6.4 ± 0.37 | 3.4 ± 0.19 | 5.2 ± 0.3 |
Data synthesized from a study on novel benzimidazolone-bridged hybrid compounds.[1] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Efficacy of PI3K Inhibitors (IC50 Values in µM)
| Inhibitor | Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) |
| Buparlisib (BKM120) | PCNSL patient-derived | CNS Lymphoma | - | <0.5 |
| Pediatric Sarcoma Cell Lines | Sarcoma | - | Median: 1.1 | |
| Alpelisib (BYL719) | SNU601-R | Gastric Cancer | Acquired Resistance | >10 |
| AGS-R | Gastric Cancer | Acquired Resistance | >10 | |
| KPL4 | HER2+ Breast Cancer | - | ~0.1 | |
| HCC1954 | HER2+ Breast Cancer | PIK3CA mutant | ~0.5 | |
| GDC-0941 (Pictilisib) | T47D | Breast Cancer | - | - |
This table provides a comparative analysis of the anti-proliferative effects of various PI3K inhibitors in different cancer cell lines, including those with acquired resistance.[5]
Table 3: Induction of Apoptosis by a Novel Spiro-pyrrolopyridazine Derivative (SPP10)
| Cell Line | Cancer Type | % Early Apoptotic Cells | % Late Apoptotic Cells |
| MCF-7 | Breast Cancer | 28.7% | 59.3% |
| H69AR | Lung Cancer | 25.6% | 61.2% |
| PC-3 | Prostate Cancer | 21.8% | 64.9% |
Data from a study on a novel spiro-pyrrolopyridazine derivative, SPP10, demonstrating its ability to induce apoptosis in various cancer cell lines.[6]
Table 4: Cell Cycle Arrest Induced by a Selective CDK4 Inhibitor (Anticancer agent 94)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| T47D | Control (24h) | 45.2% | 35.1% | 19.7% |
| 1 µM (24h) | 68.9% | 15.3% | 15.8% | |
| Control (48h) | 43.8% | 36.5% | 19.7% | |
| 1 µM (48h) | 75.6% | 9.8% | 14.6% | |
| HCT116 | Control (24h) | 48.9% | 28.7% | 22.4% |
| 1 µM (24h) | 65.4% | 18.2% | 16.4% | |
| Control (48h) | 47.1% | 29.8% | 23.1% | |
| 1 µM (48h) | 72.3% | 12.5% | 15.2% |
Quantitative data from flow cytometry analysis showing a dose- and time-dependent increase in the percentage of cells in the G1 phase, indicative of cell cycle arrest induced by Anticancer agent 94.[7]
Signaling Pathways in Cancer and Novel Therapeutic Targets
Many novel anticancer agents are designed to target specific signaling pathways that are commonly dysregulated in cancer. Two of the most critical pathways are the PI3K/AKT/mTOR and the MAPK/ERK pathways, which regulate cell proliferation, survival, and growth.
Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
Caption: The MAPK/ERK signaling pathway, a common target for anticancer drugs.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assays
1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Novel anticancer agent
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the novel anticancer agent and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Novel anticancer agent
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with the anticancer agent for 48-72 hours.
-
Fix the cells by adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with 1% acetic acid and allow to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 565 nm.
-
Caption: Experimental workflow for in vitro cytotoxicity assays.
Apoptosis and Cell Cycle Analysis
1. Annexin V Staining for Apoptosis Detection by Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treatment with the novel anticancer agent.
-
Harvest 1-5 x 10^5 cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
2. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells.
-
Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Caption: Workflow for apoptosis and cell cycle analysis by flow cytometry.
Molecular Analysis of Signaling Pathways
1. Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in signaling pathway components.
-
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein using a chemiluminescent substrate and an imaging system.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the expression levels of specific genes.
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR instrument
-
-
Procedure:
-
Extract total RNA from cells.
-
Synthesize complementary DNA (cDNA) from the RNA template.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye.
-
Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene.
-
In Vivo Efficacy Studies
Hollow Fiber Assay
The hollow fiber assay is an in vivo model that bridges the gap between in vitro and traditional xenograft studies.[3]
-
Materials:
-
Cancer cell lines
-
Hollow fibers (polyvinylidene fluoride (B91410) - PVDF)
-
Immunodeficient mice
-
Novel anticancer agent
-
-
Procedure:
-
Culture cancer cells to log phase and load them into hollow fibers.
-
Implant the fibers subcutaneously or intraperitoneally into immunodeficient mice.
-
Treat the mice with the novel anticancer agent.
-
After the treatment period, retrieve the fibers.
-
Assess the viability of the cells within the fibers using an assay such as MTT.
-
Conclusion
The development of novel anticancer agents requires a multi-faceted approach, combining in vitro and in vivo assays to determine efficacy and elucidate the mechanism of action. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of promising therapeutic candidates. By targeting key signaling pathways and cellular processes, the next generation of anticancer drugs holds the potential for more effective and less toxic cancer treatments.
References
Application Notes and Protocols for Novel Agricultural Fungicides and Pesticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of specific chemical scaffolds as building blocks for the development of new agricultural fungicides. The focus is on two prominent classes: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs), highlighting their mode of action, synthetic protocols, and bioactivity data.
Section 1: Succinate Dehydrogenase Inhibitors (SDHIs) as Fungicidal Building Blocks
Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides that target the mitochondrial respiratory chain in fungi.[1] They function by blocking the succinate dehydrogenase (SDH) enzyme complex (Complex II), which plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[2] The pyrazole-carboxamide scaffold has emerged as a critical and widespread framework in the development of modern SDHI fungicides.[3]
Signaling Pathway of SDHI Fungicides
Quantitative Data: In Vitro Antifungal Activity of Novel SDHI Derivatives
The following table summarizes the in vitro antifungal activity (EC50 values) of newly synthesized pyrazole-carboxamide and pyrazole-thiazole carboxamide derivatives against various plant pathogens.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Ref. | Source |
| 8j | Alternaria solani | 3.06 | Boscalid | - | [4] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [5] |
| 6d | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 | [6] |
| 6j | Rhizoctonia cerealis | 8.14 | Thifluzamide | 22.12 | [6] |
| 17 | Rhizoctonia solani | 2.88 | - | - | [3] |
| 17 | Colletotrichum musae | 9.09 | - | - | [3] |
Experimental Protocols
This protocol describes a general procedure for the synthesis of pyrazole-4-carboxamide derivatives, which are potential SDHI fungicides.[4]
Materials:
-
Appropriately substituted pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted anilines
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Acid Chloride Formation: A mixture of the substituted pyrazole-4-carboxylic acid (1.0 eq) and thionyl chloride (3.0 eq) is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure using a rotary evaporator to yield the crude pyrazole-4-carbonyl chloride.
-
Amide Coupling: The crude pyrazole-4-carbonyl chloride is dissolved in dichloromethane. To this solution, a substituted aniline (B41778) (1.0 eq) and triethylamine (1.5 eq) are added.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired pyrazole-4-carboxamide derivative.
This protocol outlines the procedure for evaluating the in vitro antifungal activity of synthesized compounds against various phytopathogenic fungi.[5][7]
Materials:
-
Synthesized compounds
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target fungi (e.g., Rhizoctonia solani, Alternaria solani)
-
Sterile Petri dishes (9 cm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Stock solutions of the test compounds are prepared in DMSO. These are then incorporated into molten PDA at a final desired concentration (e.g., 50 µg/mL). The final concentration of DMSO in the medium should not exceed 1% (v/v).
-
Pouring Plates: The PDA medium containing the test compound is poured into sterile Petri dishes. A control plate containing PDA with DMSO (at the same concentration as the test plates) is also prepared.
-
Inoculation: A 5 mm mycelial disc is taken from the edge of an actively growing culture of the target fungus using a sterile cork borer and placed at the center of each PDA plate.
-
Incubation: The inoculated plates are incubated at 25 ± 1 °C in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions when the fungal growth in the control plate has reached the edge of the plate.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
EC50 Determination: To determine the EC50 value, a series of concentrations of the compound are tested, and the data are analyzed using probit analysis.
Section 2: Quinone outside Inhibitors (QoIs) as Fungicidal Building Blocks
Quinone outside Inhibitors (QoIs), which include the widely recognized strobilurin fungicides, are another critical class of agricultural fungicides.[8][9] Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone "outside" (Qo) site of the cytochrome bc1 complex (Complex III).[9][10] This blockage disrupts the electron transport chain, leading to a cessation of ATP synthesis and subsequent fungal death.[9] Strobilurin analogues are a key focus of research for developing new QoI fungicides.[8][11]
Signaling Pathway of QoI Fungicides
Quantitative Data: In Vivo Antifungal Activity of Novel Strobilurin Analogues
The following table presents the in vivo fungicidal activity of newly synthesized strobilurin analogues against common plant pathogens.
| Compound ID | Target Pathogen | Activity (% Control at 200 µg/mL) | Reference Compound | Activity of Ref. (% Control at 200 µg/mL) | Source |
| 1e | Pseudoperonospora cubensis | Good | Kresoxim-methyl | - | [11] |
| 1l | Pseudoperonospora cubensis | Good | Kresoxim-methyl | - | [11] |
| 3g | Sphaerotheca fuliginea | Higher than Kresoxim-methyl | Kresoxim-methyl | - | [8] |
| 3g | Pseudoperonospora cubensis | Higher than Kresoxim-methyl | Kresoxim-methyl | - | [8] |
| 1d | Colletotrichum orbiculare | Potent | Azoxystrobin | - | [12] |
| 1d | Botrytis cinerea | Potent | Azoxystrobin | - | [12] |
| 1d | Phytophthora capsici | Potent | Azoxystrobin | - | [12] |
Experimental Protocols
This protocol provides a general method for synthesizing strobilurin analogues, which can be adapted for various side chains.[8]
Materials:
-
Substituted phenol (B47542) or thiol
-
Methyl (E)-2-(bromomethyl)phenyl-3-methoxyacrylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a solution of the substituted phenol or thiol (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added.
-
Methyl (E)-2-(bromomethyl)phenyl-3-methoxyacrylate (1.0 eq) is then added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 80 °C) for a set time (e.g., 2-4 hours) or irradiated with microwaves for a shorter duration.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is poured into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final strobilurin analogue.
This protocol describes a method for evaluating the in vivo protective efficacy of fungicidal compounds using detached leaves.[13]
Materials:
-
Synthesized compounds
-
Healthy, young, fully expanded leaves from susceptible host plants (e.g., cucumber for Sphaerotheca fuliginea)
-
Spore suspension of the target pathogen in sterile distilled water containing a surfactant (e.g., 0.05% Tween 20)
-
Acetone (B3395972) or other suitable solvent for dissolving compounds
-
Atomizer or small sprayer
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: The test compounds are dissolved in a small amount of acetone and then diluted with sterile distilled water (containing a surfactant) to the desired concentration. A control solution without the test compound is also prepared.
-
Treatment Application: The upper surfaces of the detached leaves are sprayed evenly with the test solutions until runoff. The leaves are then allowed to air dry.
-
Inoculation: Once dry, the treated leaves are inoculated by spraying with a spore suspension of the target pathogen.
-
Incubation: The inoculated leaves are placed in moist chambers and incubated in a growth chamber under conditions favorable for disease development (e.g., 12-hour photoperiod, 22-25 °C).
-
Disease Assessment: After a suitable incubation period (e.g., 7-10 days), the disease severity is assessed by counting the number of lesions or estimating the percentage of the leaf area covered by fungal growth.
-
Calculation of Protective Effect: The protective effect is calculated using the formula:
-
Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] × 100
-
Section 3: Scaffold Hopping from Natural Products
Scaffold hopping is a powerful strategy in drug discovery that involves modifying the core structure (scaffold) of a known active compound to generate novel chemotypes with potentially improved properties.[3][14] Natural products, with their vast structural diversity and inherent biological activity, serve as an excellent starting point for scaffold hopping to develop new fungicides.[14] For instance, dehydrozingerone, a natural product from ginger, has been used as a scaffold to design and synthesize novel trifluoromethylpyridine compounds with potent antifungal activity.[3][14]
Logical Workflow for Scaffold Hopping
References
- 1. js.ugd.edu.mk [js.ugd.edu.mk]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchtrend.net [researchtrend.net]
- 8. Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 10. Qol Fungicides | FRAC [frac.info]
- 11. Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aquila.usm.edu [aquila.usm.edu]
- 14. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Characterization of Ryanodine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of ryanodine (B192298) receptor (RyR) modulators. The protocols outlined below are intended to serve as a guide for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in developing novel compounds targeting this critical intracellular calcium channel.
Introduction to Ryanodine Receptors
Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] They play a crucial role in excitation-contraction coupling in muscle tissues and are involved in a variety of cellular signaling processes.[1] There are three main isoforms of RyRs in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (found in various tissues, including the brain).[2][3] Dysregulation of RyR function is associated with several diseases, including malignant hyperthermia, central core disease, and catecholaminergic polymorphic ventricular tachycardia (CPVT).[2][4] This has made RyRs an important therapeutic target for the development of new drugs.
Synthesis of Ryanodine Receptor Modulators
The synthesis of RyR modulators can range from the complex total synthesis of natural products like ryanodine to more straightforward syntheses of smaller, synthetic molecules. This section will focus on the synthesis of representative synthetic modulators.
General Synthetic Strategies
The development of synthetic RyR modulators often involves the derivatization of known active scaffolds to explore structure-activity relationships (SAR). Common classes of synthetic RyR modulators include quinolones, benzothiazepines, and simple phenolic compounds. High-throughput screening (HTS) of compound libraries has also been a successful approach for identifying novel RyR inhibitors.[2][3]
Experimental Protocol: Synthesis of a Quinolone-based RyR1 Inhibitor (Cpd1 analog)
This protocol is a representative example for the synthesis of a quinolone-based RyR1 inhibitor, based on the development of compounds like Cpd1, which is a potent derivative of oxolinic acid.[2][4]
Step 1: Synthesis of the Quinolone Core
The synthesis of the quinolone core can be achieved through various established methods. A common approach is the Gould-Jacobs reaction.
-
Reaction: Aniline (B41778) or a substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate.
-
Cyclization: The intermediate is then cyclized at high temperature to form the 4-hydroxyquinolone ring system.
-
Hydrolysis: Subsequent hydrolysis of the ester group yields the quinolone-4-carboxylic acid.
Step 2: N-Alkylation of the Quinolone Ring
-
Reaction: The nitrogen at the 1-position of the quinolone ring is alkylated using an appropriate alkyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The choice of alkyl halide is crucial for modulating the potency and selectivity of the final compound.[4]
Step 3: Modification of the Benzene (B151609) Ring
-
Reaction: Substituents on the benzene ring of the quinolone can be introduced before or after the quinolone ring formation, depending on the desired substitution pattern and the reactivity of the starting materials. Halogenation, nitration, and other electrophilic aromatic substitution reactions are commonly employed.
Purification and Characterization:
The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and purity of the synthesized compound are confirmed by analytical methods including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Characterization of Ryanodine Receptor Modulators
Once synthesized, the activity of potential RyR modulators must be thoroughly characterized. The following are standard in vitro assays used for this purpose.
Experimental Protocol: [³H]Ryanodine Binding Assay
This assay is a widely used method to assess the activity of RyR channels, as [³H]ryanodine binds with high affinity to the open state of the channel.[5]
Materials:
-
Microsomal preparations enriched in RyRs (from skeletal or cardiac muscle, or from cells expressing recombinant RyRs)
-
[³H]Ryanodine
-
Binding buffer (e.g., 20 mM imidazole, pH 7.2, 0.25 M KCl, protease inhibitors)
-
Solutions with varying free Ca²⁺ concentrations
-
Test compounds (potential RyR modulators)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubate the microsomal preparation with varying concentrations of the test compound in the binding buffer.
-
Add a fixed concentration of [³H]ryanodine (e.g., 1 nM).
-
Vary the free Ca²⁺ concentration to determine the effect of the modulator on the Ca²⁺-dependence of channel opening.
-
Incubate the mixture for a sufficient time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [³H]ryanodine.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
The specific binding is calculated by subtracting non-specific binding (determined in the presence of an excess of unlabeled ryanodine) from the total binding. The data are then analyzed to determine the effect of the modulator on the Bmax (maximum number of binding sites) and Kd (dissociation constant) of [³H]ryanodine binding. IC₅₀ or EC₅₀ values for the test compounds can be calculated from concentration-response curves.
Experimental Protocol: Endoplasmic Reticulum (ER) Ca²⁺ Measurement Assay
This cell-based assay provides a functional measure of RyR activity by monitoring Ca²⁺ levels within the ER.[1][5] It is particularly well-suited for high-throughput screening.[2][3]
Materials:
-
HEK293 cells stably expressing a specific RyR isoform and a genetically encoded ER-targeted Ca²⁺ indicator (e.g., R-CEPIA1er).[2][3]
-
Cell culture medium and reagents.
-
Test compounds.
-
A fluorescence microplate reader.
Procedure:
-
Plate the engineered HEK293 cells in a multi-well plate (e.g., 96-well).
-
Allow the cells to adhere and grow to an appropriate confluency.
-
Replace the culture medium with a buffer suitable for the fluorescence measurement.
-
Add varying concentrations of the test compounds to the wells.
-
Measure the fluorescence of the ER-targeted Ca²⁺ indicator over time using a fluorescence microplate reader.
Data Analysis:
-
Inhibitors: In cells expressing a leaky RyR mutant, an inhibitor will block the Ca²⁺ leak, leading to an increase in ER Ca²⁺ concentration and a corresponding increase in the fluorescence signal.[2][3]
-
Activators: An activator will increase Ca²⁺ release from the ER, resulting in a decrease in the fluorescence signal.
-
Dose-response curves are generated to determine the EC₅₀ or IC₅₀ of the modulators.
Data Presentation
The quantitative data for various RyR modulators are summarized in the tables below for easy comparison.
Table 1: Potency of Ryanodine Receptor Inhibitors
| Compound | RyR Isoform | Assay Type | Parameter | Value |
| Ryanodine | RyR1 (skeletal muscle) | Ca²⁺ release inhibition | IC₅₀ | 10 nM[6] |
| Ryanodine | RyR2 (cardiac muscle) | Ca²⁺ release inhibition | IC₅₀ | 2.8 nM[6] |
| Dantrolene | RyR1 | [³H]ryanodine binding inhibition | Kᵢ | ~150 nM[6] |
| Dantrolene | RyR2 | Ca²⁺ wave amplitude inhibition | IC₅₀ | 0.19 ± 0.04 µM[6] |
| Cpd1 | RyR1 | ER Ca²⁺ measurement | EC₅₀ | 12 nM[2] |
| Oxolinic Acid | RyR1 | ER Ca²⁺ measurement | EC₅₀ | 810 nM[2] |
| Verticilide Enantiomer (ent-1) | RyR2 | Not Specified | IC₅₀ | 0.1 µM[3] |
| JTV-519 (K201) | RyR2 | Not Specified | - | Stabilizes closed state[7] |
Table 2: Potency of Ryanodine Receptor Activators
| Compound | RyR Isoform | Assay Type | Parameter | Value |
| Caffeine | RyR2 | Single-channel activation | EC₅₀ | 9.0 ± 0.4 mM[6] |
| Caffeine | MHS RyR1 | [³H]ryanodine binding | EC₅₀ | 9.5 mM[6] |
| 4-chloro-m-cresol (4-CmC) | RyR1 | [³H]ryanodine binding | EC₅₀ | ~100 µM |
Visualization of Key Processes
Ryanodine Receptor Signaling Pathway
Caption: Simplified signaling pathway of ryanodine receptor-mediated calcium release.
Experimental Workflow for Synthesis and Characterization of RyR Modulators
Caption: General workflow for the development of novel ryanodine receptor modulators.
References
- 1. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Structural development of a type-1 ryanodine receptor (RyR1) Ca2+-release channel inhibitor guided by endoplasmic reticulum Ca2+ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. JTV-519 - Wikipedia [en.wikipedia.org]
Application Notes: Quantitative Analysis of 3-Chloro-2-hydrazinopyridine
Introduction
3-Chloro-2-hydrazinopyridine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Accurate quantification of this compound is essential for process monitoring, quality control of final products, and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of pyridine (B92270) derivatives. This method is suitable for determining the purity of this compound and for its quantification in reaction mixtures and pharmaceutical preparations. The following protocol is based on established methods for similar chloropyridine compounds and may require minor optimization for specific matrices.[3][4]
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm (based on UV absorbance of similar aromatic pyridine derivatives).[4]
-
Injection Volume: 10 µL
b) Preparation of Standard and Sample Solutions:
-
Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 0.1 - 25 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute as necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method suitable for the quantification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying this compound at trace levels, for example, as a genotoxic impurity. The hydrazine (B178648) group may require derivatization to improve its thermal stability and chromatographic behavior, though direct analysis is also possible.
Experimental Protocol
a) Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., a Triple Quadrupole for higher sensitivity).
-
Column: A mid-polarity capillary column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624 or similar), 30 m x 0.32 mm x 1.8 µm.[5][6]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6]
-
Injector: Split/Splitless injector.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 260°C.
-
Hold: 5 minutes at 260°C.
-
-
MS Transfer Line Temperature: 270°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Monitor characteristic ions for this compound (e.g., m/z 143 [M]⁺, 145 [M+2]⁺, and other significant fragments).
-
b) Preparation of Standard and Sample Solutions:
-
Solvent: Dichloromethane or Methanol (GC grade).
-
Standard Stock Solution (e.g., 100 µg/mL): Prepare as described in the HPLC section, using the appropriate GC-grade solvent.
-
Calibration Standards: Prepare a series of standards by serially diluting the stock solution (e.g., 0.05 - 5 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent, ensuring the final concentration is within the calibration range. If the sample is in an aqueous matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be necessary.
c) Data Analysis:
-
Create a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the standards.
-
Use a qualifier ion to confirm the identity of the peak in the samples (the ratio of quantifier to qualifier ion should be consistent between standards and samples).
-
Calculate the concentration in the samples using the linear regression equation from the calibration curve.
Workflow Diagram```dot
Caption: Workflow for the quantification of this compound by UV-Vis.
Quantitative Data Summary
The following table summarizes typical performance parameters for the analysis of chloropyridine derivatives using the described techniques. These values serve as a guideline for the expected performance of methods for this compound, but actual values must be determined during method validation.
| Parameter | HPLC-UV [4] | GC-MS [5][6] | UV-Vis Spectrophotometry |
| Analyte | 5-Amino-2-chloropyridine | Free Hydrazine / Alkyl Halides | General Estimate |
| Linearity Range | 1 - 40 µg/mL | 0.1 - 0.3 µg/mL / 0.025 - 0.15 ppm | 1 - 20 µg/mL (Analyte Dependent) |
| Correlation Coeff. (R²) | > 0.999 | > 0.99 | > 0.995 |
| LOD | 0.015 µg/mL | 0.03 µg/mL / 0.01 ppm | ~0.1 µg/mL (Analyte Dependent) |
| LOQ | 0.048 µg/mL | 0.1 µg/mL / 0.025 ppm | ~0.3 µg/mL (Analyte Dependent) |
| Accuracy (% Recovery) | 98.8 - 100.0% | 80 - 120% | 98 - 102% |
| Precision (%RSD) | < 2% | < 15% (at trace levels) | < 2% |
References
- 1. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Monitoring 3-Chloro-2-hydrazinopyridine Reactions by HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-hydrazinopyridine is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, notably in the creation of fused heterocyclic systems like triazolopyridines.[1][2] Monitoring the progress of reactions involving this substrate is essential for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. This document provides detailed application notes and standardized protocols for the effective use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor these reactions.
A common application is the reaction of this compound with aldehydes or acyl compounds to form hydrazones, which can then be cyclized.[1][3] This guide will use the reaction of this compound with an aldehyde to form a hydrazone as a representative example for monitoring purposes.
Reaction Monitoring: A Conceptual Overview
Effective reaction monitoring allows chemists to track the consumption of starting materials and the formation of products over time. TLC offers a rapid, qualitative assessment, ideal for quick checks of reaction progress. HPLC provides quantitative data, enabling precise determination of purity, yield, and the presence of any impurities or byproducts.
Caption: Relationship between TLC and HPLC in reaction monitoring.
Thin-Layer Chromatography (TLC) Protocol
TLC is an indispensable tool for rapid, real-time monitoring of chemical reactions. It helps visualize the disappearance of the starting material (this compound) and the appearance of the product.
General Workflow for TLC Analysis
Caption: Standard workflow for TLC-based reaction monitoring.
Experimental Protocol
Materials:
-
TLC Plates: Silica gel 60 F254
-
Mobile Phase (Solvent System): A mixture of non-polar and polar solvents. A good starting point for pyridine (B92270) derivatives is a mixture of Ethyl Acetate (EtOAc) and Hexane.[4]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethanol, dichloromethane).
-
Visualization: UV lamp (254 nm).
Procedure:
-
Prepare the TLC Chamber: Pour the selected mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.
-
Spot the Plate: Using a capillary tube, spot the diluted reaction mixture onto the TLC plate's baseline. It is crucial to also spot the starting material (this compound) as a reference. A "co-spot" (spotting both the reaction mixture and starting material on the same lane) is highly recommended to confirm spot identities.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the observed spots with a pencil.
-
Interpret: Calculate the Retardation Factor (Rf) for the starting material and the product spots. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]
Data Presentation
The results from TLC are typically presented by noting the Rf values of the components in a given solvent system.
| Compound | Typical Rf Value | Recommended Mobile Phase (EtOAc:Hexane) |
| This compound | ~0.3 - 0.4 | 30:70 |
| Hydrazone Product | ~0.5 - 0.6 | 30:70 |
| Aldehyde Reactant | ~0.7 - 0.8 | 30:70 |
| Note: Rf values are indicative and can vary based on exact conditions. |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC provides a more detailed and quantitative analysis of the reaction mixture, resolving components with high precision and allowing for purity assessment. Reversed-phase HPLC (RP-HPLC) is commonly used for analyzing pyridine derivatives.[5]
General Workflow for HPLC Analysis
Caption: Standard workflow for HPLC-based reaction monitoring.
Experimental Protocol
Equipment and Materials:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50)
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it significantly with the sample diluent (e.g., in 1-2 mL) to a final concentration suitable for HPLC analysis (typically in the range of 0.1-1.0 mg/mL).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
HPLC Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject a fixed volume (e.g., 5-10 µL) of the filtered sample onto the column.
-
Data Acquisition: Run the HPLC method and collect the chromatogram. The UV detector wavelength should be set to a value where both reactant and product have significant absorbance (e.g., 254 nm or 280 nm).
Data Presentation
HPLC data is quantitative and should be tabulated for clarity. The following tables outline a typical method and expected results.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Column Temperature | 30 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 3: Typical Retention Times (Rt)
| Compound | Typical Retention Time (Rt) in min |
| This compound | ~4.5 - 5.5 |
| Aldehyde Reactant | ~10.0 - 12.0 |
| Hydrazone Product | ~8.0 - 9.5 |
| Note: Retention times are system-dependent and will vary. Reference standards are required for confirmation. |
Conclusion
The complementary use of TLC and HPLC provides a robust strategy for monitoring reactions involving this compound. TLC serves as a rapid, cost-effective tool for frequent progress checks, while HPLC delivers the precise, quantitative data necessary for process optimization, yield calculation, and final product quality assurance. The protocols and data presented herein offer a validated starting point for researchers in the pharmaceutical and chemical industries.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 3. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 4. iipseries.org [iipseries.org]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-hydrazinopyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-hydrazinopyridine for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | - Increase reaction time: Monitor the reaction progress using TLC or HPLC. For reactions involving 2,3-dichloropyridine (B146566) and hydrazine (B178648) hydrate (B1144303), refluxing for 4-8 hours is often effective[1][2]. Some protocols with different catalysts may require up to 30 hours[3].- Optimize temperature: Most protocols recommend refluxing the reaction mixture. For reactions with 2,3-dichloropyridine, temperatures between 110-115°C have been shown to be effective[3]. |
| Suboptimal molar ratio of reactants: An incorrect ratio of the starting pyridine (B92270) derivative to hydrazine hydrate can lead to lower yields. | - Adjust molar ratio: An excess of hydrazine hydrate is generally used. Molar ratios of 2,3-dichloropyridine to hydrazine hydrate ranging from 1:4 to 1:6 have been reported to give high yields (95%-99%)[1]. | |
| Poor choice of solvent: The solvent plays a crucial role in the reaction's success. | - Select an appropriate polar solvent: Polar solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), dimethylacetamide (DMAC), and tetrahydrofuran (B95107) (THF) have been shown to significantly improve yields and shorten reaction times[1][4]. The use of a tertiary amine solvent has also been reported to increase the reaction rate and yield[5]. | |
| Formation of Impurities | Side reactions: Undesired side reactions can lead to the formation of impurities, complicating purification and reducing the yield of the target compound. | - Control reaction temperature: Maintaining a consistent and optimal reaction temperature can minimize the formation of byproducts.- Use a phase transfer catalyst: The use of a phase transfer catalyst like Aliquat 336 with an inorganic base (e.g., K₂CO₃) can improve reaction selectivity and yield, potentially reducing side reactions[3]. |
| Decomposition of product: The product may be sensitive to prolonged heating or exposure to air. | - Minimize reaction time: Once the reaction is complete, as determined by monitoring, proceed with workup promptly.- Work under an inert atmosphere: If the product is sensitive to oxidation, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. | |
| Long Reaction Times | Inefficient reaction conditions: The combination of solvent, temperature, and reactant ratios may not be optimal for a fast reaction. | - Add a polar solvent: The addition of a small amount of a polar solvent to the reaction of 2,3-dichloropyridine and hydrazine hydrate has been shown to dramatically shorten reaction times from over 20 hours to 4-8 hours[1].- Consider alternative starting materials: Synthesis from 2-fluoro-3-chloropyridine and hydrazine hydrate can be completed in 3-5 hours at room temperature[6]. |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts: These can co-crystallize with the product, making purification difficult. | - Optimize reaction completion: Ensure the reaction goes to completion to minimize unreacted starting materials.- Recrystallization: Pure this compound can be obtained by recrystallization from a suitable solvent such as ethanol or THF[7].- Washing: Washing the crude product with water can help remove excess hydrazine hydrate and other water-soluble impurities[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The reaction of 2,3-dichloropyridine with hydrazine hydrate is a widely used method. By optimizing reaction conditions, such as using a polar solvent (e.g., ethanol) and an appropriate molar ratio of reactants (1:4 to 1:6 of 2,3-dichloropyridine to hydrazine hydrate), yields as high as 99% can be achieved[1]. Another highly effective method involves the reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate in an alcohol solvent at room temperature, which has been reported to yield up to 99.53%[6]. However, the starting material, 2-fluoro-3-chloropyridine, may be more difficult to prepare[5][8].
Q2: How can I reduce the amount of hydrazine hydrate used in the synthesis?
A2: One patented method suggests the use of a phase transfer catalyst, such as Aliquat 336, in the presence of an inorganic base like potassium carbonate (K₂CO₃)[3]. This approach has been shown to facilitate the reaction of 2,3-dichloropyridine with a reduced amount of hydrazine hydrate while still achieving very high yields (around 99.2%)[3].
Q3: Are there any alternative synthetic routes that avoid hazardous reagents or difficult-to-prepare starting materials?
A3: Yes, a method starting from 3-chloropyridine (B48278) has been developed. This process involves a sulfonation reaction followed by a reaction with hydrazine hydrate to yield this compound[8]. This route is presented as a safer alternative that avoids potentially dangerous hydrogenation steps and does not rely on difficult-to-prepare starting materials[8].
Q4: What is the role of the solvent in the synthesis of this compound?
A4: The solvent plays a critical role in the reaction's efficiency. The use of polar solvents like ethanol, methanol, DMF, DMAC, or THF in the reaction between 2,3-dichloropyridine and hydrazine hydrate has been shown to significantly shorten reaction times and improve yields[1][4]. In some cases, the reaction can also be performed with a minimal amount of organic solvent or in the absence of it, which can simplify the workup process[3].
Q5: How can I monitor the progress of the reaction?
A5: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[5][9]. By taking small aliquots from the reaction mixture at regular intervals, you can determine when the starting material has been consumed and the reaction is complete.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Molar Ratio (Pyridine:Hydrazine) | Yield (%) | Purity (%) | Reference |
| 2,3-Dichloropyridine | Hydrazine hydrate, Dioxane | Reflux | 20 | Not Specified | 71 | Not Specified | [1] |
| 2,3-Dichloropyridine | Hydrazine hydrate | Reflux | 4 | Not Specified | 68.5 | Not Specified | [1] |
| 2,3-Dichloropyridine | Hydrazine hydrate, Ethanol | Reflux | 5 | 1:6 | 99 | 99 | [1] |
| 2,3-Dichloropyridine | Hydrazine hydrate, Ethanol | Reflux | 8 | 1:4 | 95 | 99 | [1] |
| 2,3-Dichloropyridine | Hydrazine hydrate, Aliquat 336, K₂CO₃ | 110-115 | 14 | 1:2.4 (m/m) | 99.2 | Not Specified | [3] |
| 2-Fluoro-3-chloropyridine | Hydrazine hydrate, Alcohol | Room Temp | 3-5 | 1:1 | 97.93 | 99.15 | [6] |
| 2-Fluoro-3-chloropyridine | Hydrazine hydrate, Alcohol | Room Temp | 3-5 | 1:2 | 98.93 | 99.37 | [6] |
| 2-Fluoro-3-chloropyridine | Hydrazine hydrate, Alcohol | Room Temp | 3-5 | 1:3 | 99.53 | 99.95 | [6] |
| 3-Chloropyridine | Diethyl sulfate, Oleum, Hydrazine hydrate | 140-150 | 20 | Not Specified | 96.09 | 97.30 | [8] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from 2,3-Dichloropyridine [1]
-
To a 1L four-necked flask, add 0.1 moles of 2,3-dichloropyridine, 0.6 moles of hydrazine hydrate (≥80% purity), and 4.5 grams of ethanol.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate by suction filtration.
-
Wash the collected solid with water.
-
Dry the solid to obtain this compound as a white solid. (Reported yield: 99%).
Protocol 2: Room Temperature Synthesis from 2-Fluoro-3-chloropyridine [6]
-
In a suitable reaction vessel, uniformly mix 1 mole of 2-fluoro-3-chloropyridine and 3 moles of hydrazine hydrate.
-
Add an alcohol solvent in a volume equal to that of the hydrazine hydrate.
-
Stir the mixture at room temperature for 3-5 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
The resulting product is this compound. (Reported yield: 99.53%, Purity: 99.95%).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Chloro-2-hydrazinopyridine by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-2-hydrazinopyridine via recrystallization.
Troubleshooting Guide
Issue 1: Low or No Crystal Formation Upon Cooling
-
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What should I do?
-
Answer: This issue typically arises from several factors:
-
Excessive Solvent: Using too much solvent will keep the compound dissolved even at low temperatures. To remedy this, reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow the concentrated solution to cool again.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at colder temperatures. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1][2][3]
-
Rapid Cooling: Cooling the solution too quickly can inhibit crystal nucleation and growth, sometimes leading to an oil or amorphous solid.[3] Allow the flask to cool slowly to room temperature before moving it to an ice bath.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[1]
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
-
Question: When my solution cools, an oil is forming at the bottom of the flask instead of crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, or if the concentration of the solute is too high. Consider the following solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent to ensure it remains dissolved. Then, allow it to cool more slowly.
-
Lower the Cooling Temperature: If the compound's melting point is low, ensure the cooling temperature is well below it.
-
Change the Solvent System: If the problem persists, the solvent system may not be appropriate. Try a solvent with a lower boiling point or a mixed solvent system. For pyridine (B92270) derivatives, ethanol (B145695)/water or toluene/hexane mixtures can be effective.[1]
-
Issue 3: Crystals are Colored or Appear Impure
-
Question: The crystals I've obtained are off-white or yellowish, but I was expecting a purer white solid. How can I remove colored impurities?
-
Answer: The presence of color often indicates persistent impurities from the synthesis, such as starting materials or byproducts.[4]
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.
-
Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Issue 4: Poor Recovery of the Final Product
-
Question: My final yield of pure this compound is very low after recrystallization. What are the common causes and how can I improve it?
-
Answer: Low recovery can be frustrating but is often preventable. Key factors include:
-
Using the Minimum Amount of Hot Solvent: Ensure you are using only the minimum volume of hot solvent required to fully dissolve the crude product. Any excess will lead to product loss in the mother liquor.[1]
-
Sufficient Cooling: Make sure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
-
Careful Transfers: Be meticulous during transfers between flasks and during filtration to avoid mechanical losses of the product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent for the recrystallization of this compound?
-
A1: Based on available data, ethanol is a frequently recommended solvent for both the synthesis and recrystallization of this compound and its derivatives.[5][6][7] Other potential solvents to investigate include methanol, toluene, or mixed systems like ethanol/water.[1] It is always best to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific crude material.
-
-
Q2: What is the expected appearance and melting point of pure this compound?
-
Q3: My crude material is not dissolving well, even in hot ethanol. What should I do?
-
A3: If solubility is an issue, you could try a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), where it is known to be soluble.[7][9] However, these high-boiling point solvents can be difficult to remove later. Alternatively, you can try a mixed solvent system. Dissolve the compound in a small amount of a "good" hot solvent (one in which it is very soluble) and then slowly add a "poor" hot solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
-
Q4: Can I use column chromatography to purify this compound instead of recrystallization?
-
A4: Yes, column chromatography is a viable purification method. However, due to the basic nature of the pyridine ring, tailing on silica (B1680970) gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[11] For many applications, recrystallization is a more straightforward and scalable method for achieving high purity if a suitable solvent system can be found.[11]
-
Data Presentation
Table 1: Solubility Characteristics of this compound in Common Solvents
| Solvent | Solubility at Room Temperature (approx. 25°C) | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Sparingly soluble | Slightly soluble | Poor |
| Ethanol | Soluble | Very soluble | Good starting point |
| Methanol | Soluble | Very soluble | Potentially suitable |
| Dichloromethane | Soluble | Very soluble | May be too soluble; good for mixed systems |
| Toluene | Slightly soluble | Soluble | Potentially suitable |
| Hexane | Insoluble | Sparingly soluble | Good as an anti-solvent in mixed systems |
| DMSO | Very soluble | Very soluble | Poor (difficult to remove) |
| DMF | Very soluble | Very soluble | Poor (difficult to remove) |
Note: This table is based on qualitative descriptions from literature.[4][7][9] It is strongly recommended to perform small-scale solubility tests to confirm these characteristics for your specific sample.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, methanol, toluene) to each tube at room temperature to assess solubility.
-
Gently heat the tubes that show low room-temperature solubility to determine if the compound dissolves at a higher temperature.
-
The ideal solvent will show low solubility at room temperature and high solubility upon heating.[1]
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the compound just completely dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
Preheat a funnel (and fluted filter paper) and a receiving flask by placing them on the hot plate. This prevents premature crystallization.
-
Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.
-
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound with troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pipzine-chem.com [pipzine-chem.com]
- 5. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 6. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
Identifying and minimizing side products in hydrazinolysis of 2,3-dichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of 2,3-dichloropyridine (B146566) to synthesize 3-chloro-2-hydrazinopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the hydrazinolysis of 2,3-dichloropyridine?
The expected major product is this compound. The reaction is a nucleophilic aromatic substitution (SNAr) where hydrazine (B178648) preferentially attacks the C2 position of the pyridine (B92270) ring. This regioselectivity is because the pyridine nitrogen activates the ortho (C2) and para (C4) positions towards nucleophilic attack. In the case of 2,3-dichloropyridine, the C2 position is the most activated site.
Q2: What are the potential side products in this reaction?
The primary side products that can be encountered during the hydrazinolysis of 2,3-dichloropyridine include:
-
2-Chloro-3-hydrazinopyridine: This is the isomeric product resulting from the substitution at the C3 position. Its formation is generally less favored due to the lower activation of this position for nucleophilic attack.
-
2,3-Dihydrazinopyridine: This di-substituted product can form if the reaction is allowed to proceed for too long or if an excessive amount of hydrazine is used, leading to the substitution of both chlorine atoms.
-
Unreacted 2,3-Dichloropyridine: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Q3: How can I minimize the formation of the di-substituted byproduct, 2,3-dihydrazinopyridine?
To minimize the formation of 2,3-dihydrazinopyridine, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of hydrazine hydrate (B1144303) is generally recommended to ensure the complete consumption of the starting material without promoting di-substitution. Monitoring the reaction progress by techniques like TLC or HPLC and stopping the reaction once the starting material is consumed is also a key strategy.[1]
Q4: What reaction conditions are typically employed to maximize the yield of this compound?
High yields of this compound (often exceeding 90%) can be achieved by carefully controlling the reaction conditions.[2] Key parameters include:
-
Solvent: Polar solvents such as ethanol, n-butanol, or N,N-dimethylformamide (DMF) are commonly used.[1][2]
-
Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions.[2][3]
-
Reaction Time: The optimal reaction time can vary depending on the solvent and temperature, but it is often in the range of several hours.[4][5]
-
Molar Ratio of Reactants: An excess of hydrazine hydrate is generally used to drive the reaction to completion.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.- Increase the reaction temperature to the reflux temperature of the chosen solvent.- Ensure a sufficient excess of hydrazine hydrate is used (typically 4-6 molar equivalents).[4] |
| Formation of significant amounts of side products. | - Carefully control the stoichiometry to avoid excessive hydrazine, which can lead to di-substitution.- Optimize the reaction temperature and time to favor the formation of the desired mono-substituted product. | |
| Poor quality of starting materials. | - Ensure that the 2,3-dichloropyridine and hydrazine hydrate are of high purity.- Use freshly opened or properly stored reagents. | |
| Presence of 2-chloro-3-hydrazinopyridine Isomer | Non-optimal reaction conditions affecting regioselectivity. | - While the formation of the 3-hydrazino isomer is electronically disfavored, running the reaction at the recommended temperature for the specific solvent system can help maximize the desired 2-substitution product. |
| Presence of 2,3-Dihydrazinopyridine | Excessive amount of hydrazine or prolonged reaction time. | - Reduce the molar equivalent of hydrazine hydrate used.- Monitor the reaction closely and stop it as soon as the 2,3-dichloropyridine is consumed. |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product by recrystallization from a suitable solvent such as ethanol/water or toluene.[6] |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Difficulty in isolating the product | Product is soluble in the reaction mixture upon cooling. | - After cooling the reaction mixture, the addition of water can often help precipitate the product.[6] |
Data Presentation
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound as reported in various patents.
| 2,3-Dichloropyridine (molar eq.) | Hydrazine Hydrate (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6 | Ethanol | Reflux | 5 | 99 | CN102249991A[4] |
| 1 | 6 | DMAC | Reflux | 6 | 98 | CN102249991A[4] |
| 1 | 6 | Ethanol/Methanol | Reflux | 4 | 97 | CN102249991A[4] |
| 1 | 4 | Ethanol | Reflux | 72 | Not specified | CN105418496A[5] |
| 1 | 8 | N,N-Dimethylformamide | Reflux | 72 | Not specified | CN105418496A[5] |
| 1 | ~1.6 | N,N-Dimethylpropanolamine | 130 | 10 | 95 | CN106588758B[2] |
| 1 | 1 | Ethanol | Reflux | 2 | 65 | PMC3212501[3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Ethanol[4]
-
To a reaction flask, add 0.1 moles of 2,3-dichloropyridine and 0.6 moles of hydrazine hydrate.
-
Add 4.5 grams of ethanol.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with water, and dry to obtain this compound.
Protocol 2: Synthesis in N,N-Dimethylformamide[2]
-
In a reaction kettle, uniformly mix 148g of 2,3-dichloropyridine and 4500g of N,N-dimethylformamide.
-
Add 110g of 80% hydrazine hydrate.
-
Replace the air in the kettle with nitrogen three times.
-
Raise the temperature to 130 °C and maintain reflux for 10 hours.
-
After the reaction is complete, cool the mixture to 25 °C to allow for crystallization.
-
Transfer the material to a centrifuge for centrifugation.
-
Wash the centrifuged solid with water.
-
Dry the solid to obtain this compound.
Visualizations
References
- 1. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
Technical Support Center: Synthesis of 3-Chloro-2-hydrazinopyridine
This guide provides technical support for researchers and professionals working on the synthesis of 3-chloro-2-hydrazinopyridine via the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between 2,3-dichloropyridine and hydrazine hydrate?
The reaction is a regioselective nucleophilic aromatic substitution (SNAr) where the hydrazino group selectively displaces the chlorine atom at the C2 position of the pyridine (B92270) ring. This is due to the stabilizing effect of the adjacent ring nitrogen on the Meisenheimer intermediate. The primary product is (3-chloro-2-pyridyl)hydrazine, also known as this compound.[1]
Q2: What is the optimal molar ratio of 2,3-dichloropyridine to hydrazine hydrate?
The optimal molar ratio can vary depending on the solvent, reaction temperature, and desired reaction time.
-
For high yield and shorter reaction times (4-8 hours): A molar ratio of 1:4 to 1:6 (2,3-dichloropyridine:hydrazine hydrate) is recommended, often in the presence of a polar solvent.[2]
-
For reactions without a solvent (neat): A larger excess of hydrazine hydrate, such as a 1:10 ratio, is often used, with the hydrazine hydrate also acting as the reaction medium.[1]
-
In alcoholic solvents (e.g., ethanol): Ratios from 1:1 to 1:12 have been reported, with higher ratios generally favoring faster reaction completion but requiring more reagent.[3][4]
Using a significant excess of hydrazine hydrate helps to ensure the complete consumption of the 2,3-dichloropyridine starting material and can increase the reaction rate.
Q3: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in reaction rate and product yield.
-
Polar Aprotic Solvents (DMF, DMAC, Dioxane): These solvents are effective at solvating the intermediates and can lead to high yields (95-99%) and shorter reaction times.[2][4][5] 1,4-Dioxane (B91453), for instance, has been shown to give a 96% yield in 6 hours.[4]
-
Polar Protic Solvents (Ethanol, Methanol): While effective, yields may be slightly lower compared to aprotic solvents (e.g., 70% in ethanol).[4]
-
No Solvent (Neat): The reaction can be run without a solvent using an excess of hydrazine hydrate. This simplifies the process but may require longer reaction times (e.g., 14 hours) to achieve high yields.[1]
Q4: What are the typical reaction temperatures and times?
The reaction is typically conducted at elevated temperatures to ensure a reasonable rate.
-
Temperature: Most protocols utilize reflux conditions. The exact temperature will depend on the boiling point of the solvent used, ranging from ~80°C for ethanol (B145695) to over 130°C for DMF or DMAC.[3][4][5]
-
Time: Reaction times can range from 2 hours to over 72 hours.[3][6] Optimized procedures using a 1:4 to 1:6 molar ratio in a polar solvent report completion within 4-8 hours.[2] Reaction progress should be monitored by an appropriate technique like LC-MS or TLC to determine completion.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Molar Ratio: A 1:1 molar ratio may be too low for the reaction to proceed to completion efficiently.[3] 2. Low Reaction Temperature: The reaction requires significant thermal energy to overcome the activation barrier. 3. Impure Reagents: Water content in solvents or degraded hydrazine hydrate can inhibit the reaction. | 1. Increase the molar excess of hydrazine hydrate to at least 1:4. For difficult reactions, ratios up to 1:12 can be used.[2][4] 2. Ensure the reaction is heated to reflux, corresponding to the boiling point of the solvent used. A temperature range of 100-150 °C is often effective.[5] 3. Use anhydrous solvents and ensure the hydrazine hydrate is of appropriate quality (e.g., ≥80%).[2] |
| Reaction is Slow or Stalled | 1. Poor Solvent Choice: The chosen solvent may not be optimal for the reaction conditions. 2. Inadequate Mixing: Poor agitation in a heterogeneous mixture can lead to slow reaction rates. | 1. Switch to a high-boiling polar aprotic solvent like DMF, DMAC, or 1,4-dioxane to improve solubility and increase the reaction temperature.[4][5] 2. Ensure vigorous stirring throughout the reaction, especially after the addition of reagents. |
| Product is Impure | 1. Incomplete Reaction: Unreacted 2,3-dichloropyridine is a common impurity.[7] 2. Side Reactions: Although regioselectivity is high, minor formation of other isomers or bis-substituted products could occur under harsh conditions. 3. Ineffective Work-up: Insufficient washing may leave behind residual hydrazine hydrate or salts. | 1. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.[4] 2. Avoid unnecessarily high temperatures or prolonged reaction times after completion. Stick to optimized molar ratios. 3. After filtration, wash the solid product thoroughly with water to remove water-soluble impurities.[1] For higher purity, recrystallize the product from ethanol or THF.[3][6] |
| Difficulty Isolating Product | 1. Product remains dissolved: The product may have some solubility in the reaction mixture, even after cooling. | 1. After cooling the reaction to room temperature, add cold water to precipitate the product fully.[1][7] 2. If the product oils out, try cooling the mixture in an ice bath with vigorous stirring to induce crystallization. |
Data Presentation: Molar Ratio & Condition Optimization
The following tables summarize quantitative data from various reported experimental procedures.
Table 1: Effect of Molar Ratio and Solvent on Yield and Reaction Time
| Molar Ratio (DCP*:HH**) | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |
| 1:10 | None (Neat) | Reflux | 14 | 92.8 | - | [1] |
| 1:12 | 1,4-Dioxane | Reflux | 6 | 96 | 98 | [4] |
| 1:4 - 1:6 | Polar Solvent*** | Reflux | 4 - 8 | 95 - 99 | 99 | [2] |
| 1:12 | THF | Reflux | 12 | 82 | 98 | [4] |
| 1:12 | Ethanol | Reflux | 6 | 70 | 98 | [4] |
| 1:1 | Ethanol | Reflux | 2 | 65 | - | [3] |
| 1:4 | Ethanol | Reflux | 72 | - | - | [6] |
*DCP: 2,3-Dichloropyridine **HH: Hydrazine Hydrate ***Polar Solvents listed include methanol, ethanol, DMF, DMAC, THF.[2]
Experimental Protocols
Protocol 1: High-Yield Synthesis in Polar Solvent (Adapted from[2])
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1 equiv.).
-
Solvent and Reagent Addition: Add a polar solvent such as 1,4-dioxane or DMAC, followed by hydrazine hydrate (4-6 equiv., ≥80% solution).
-
Reaction: Heat the mixture to reflux (typically 100-140°C depending on the solvent) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the 2,3-dichloropyridine starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by suction filtration.
-
Purification: Wash the filter cake thoroughly with water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified solid under vacuum at 60°C to a constant weight to yield this compound.
Protocol 2: Synthesis without Solvent (Adapted from[1])
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-dichloropyridine (1.0 g, 6.76 mmol).
-
Reagent Addition: Add a large excess of hydrazine hydrate (3.38 mL, 67.6 mmol, 10 equiv.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 14 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mass to 80°C and add water (50 mL). Cool further to 25-30°C with stirring to induce precipitation.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with a generous amount of water (e.g., 165 mL).
-
Drying: Dry the product at 60°C under vacuum to a constant weight.
Visualizations
Reaction Pathway and Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the hydrazinolysis reaction.
Safety Warning: Hydrazine Hydrate Handling
Caption: Critical safety information for handling hydrazine hydrate.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. nj.gov [nj.gov]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Solvent effects on the reaction rate and yield of 3-Chloro-2-hydrazinopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Chloro-2-hydrazinopyridine. It addresses common issues related to solvent effects on reaction rate and yield through troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inappropriate Solvent: The chosen solvent may not be optimal for the specific starting material (e.g., 2,3-dichloropyridine (B146566) vs. 2-fluoro-3-chloropyridine). | - For the reaction of 2,3-dichloropyridine with hydrazine (B178648) hydrate (B1144303), consider using polar aprotic solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMAC), or tetrahydrofuran (B95107) (THF) under reflux conditions, which have been reported to produce high yields.[1] - When starting from 2-fluoro-3-chloropyridine, alcohol solvents such as ethanol (B145695) can yield excellent results even at room temperature.[2] |
| Suboptimal Reactant Ratio: An incorrect molar ratio of the pyridine (B92270) starting material to hydrazine hydrate can lead to incomplete reaction or side product formation.[3] | - An excess of hydrazine hydrate is generally recommended to drive the reaction to completion. Molar ratios of 2,3-dichloropyridine to hydrazine hydrate ranging from 1:4 to 1:6 have been shown to be effective.[1][3] | |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - For reactions with 2,3-dichloropyridine, refluxing for 4-8 hours is typically necessary.[1][4] - When using 2-fluoro-3-chloropyridine in an alcohol solvent, a reaction time of 3-5 hours at room temperature is reported to be sufficient.[2] | |
| Slow Reaction Rate | Solvent Choice: The polarity and boiling point of the solvent significantly influence the reaction rate. | - Reactions in higher-boiling polar aprotic solvents like DMF or dioxane under reflux will generally proceed faster than those in lower-boiling alcohols at lower temperatures.[1][2] - If a faster reaction is desired when using 2,3-dichloropyridine, consider switching from an alcohol to a solvent like DMAC or DMF and increasing the temperature to reflux. |
| Low Reaction Temperature: The reaction kinetics are temperature-dependent. | - Ensure the reaction mixture reaches and maintains the appropriate temperature for the chosen solvent system (e.g., reflux temperature). | |
| Formation of Impurities | Side Reactions: Unwanted side reactions can occur, leading to byproducts. | - The use of an appropriate excess of hydrazine hydrate can help minimize side reactions.[3] - Proper control of reaction temperature is crucial; overheating can sometimes lead to decomposition or the formation of undesired products. |
| Starting Material Quality: Impurities in the starting 2,3-dichloropyridine or 2-fluoro-3-chloropyridine can carry through to the final product. | - Ensure the purity of the starting materials before beginning the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the yield of this compound?
A1: The choice of solvent and the molar ratio of reactants are two of the most critical factors. Using a suitable polar solvent and an excess of hydrazine hydrate can significantly improve the yield.[1][3] For instance, high yields (up to 99%) have been achieved by reacting 2,3-dichloropyridine with a 4-6 molar excess of hydrazine hydrate in a polar solvent like ethanol or DMAC under reflux for 4-8 hours.[1]
Q2: Can the reaction be performed at room temperature?
A2: Yes, but it is highly dependent on the starting material. When using 2-fluoro-3-chloropyridine as the starting material, the reaction with hydrazine hydrate in an alcohol solvent can proceed at room temperature with high yields (over 97%) in 3-5 hours.[2] However, when starting from the more common 2,3-dichloropyridine, heating to reflux is generally required to achieve a reasonable reaction rate and high yield.[1]
Q3: Which solvent generally gives the highest yield?
A3: Based on reported data, polar solvents are preferred. Specifically, methods using ethanol, methanol, dimethylformamide (DMF), dimethylacetamide (DMAC), and tetrahydrofuran (THF) have all been shown to produce high yields (95-99%) when reacting 2,3-dichloropyridine with hydrazine hydrate under reflux conditions.[1] A patented method using an alcohol solvent with 2-fluoro-3-chloropyridine also reports yields up to 99.53%.[2]
Q4: How can I minimize the reaction time?
A4: To shorten the reaction time, particularly when starting with 2,3-dichloropyridine, using a high-boiling polar solvent and maintaining a consistent reflux temperature is effective. The use of an adequate excess of hydrazine hydrate also helps to drive the reaction forward more quickly.[1][3]
Q5: Is it necessary to use a catalyst for this reaction?
A5: The direct nucleophilic aromatic substitution of 2,3-dichloropyridine or 2-fluoro-3-chloropyridine with hydrazine hydrate typically does not require a catalyst to proceed to high yield. The reaction is primarily driven by the nucleophilicity of hydrazine and the reaction conditions (solvent and temperature).
Data on Solvent Effects
The following tables summarize the impact of different solvents and reaction conditions on the yield of this compound.
Table 1: Synthesis from 2,3-Dichloropyridine
| Solvent | Molar Ratio (Dichloropyridine:Hydrazine Hydrate) | Temperature | Time (hours) | Yield (%) |
| Ethanol | 1:4 | Reflux | 8 | 95 |
| Ethanol | 1:6 | Reflux | 6 | 97 |
| Ethanol | 1:6 | Reflux | 5 | 99 |
| DMAC | 1:6 | Reflux | 6 | 98 |
| Tetrahydrofuran | 1:6 | Reflux | 6 | 95 |
| Dioxane | Not Specified | Reflux | 20 | 71 |
| N,N-dimethylformamide | 1:8 | Reflux | 72 | Not specified, used for derivative synthesis |
| n-Butanol | 1:2.4 (with K₂CO₃ and catalyst) | 102-105°C | 30 | 90.5 |
Data compiled from various patent literature.[1][5][6][7]
Table 2: Synthesis from 2-Fluoro-3-chloropyridine
| Solvent | Molar Ratio (Fluorochloropyridine:Hydrazine Hydrate) | Temperature | Time (hours) | Yield (%) |
| Alcohol | 1:1 | Room Temp | 3-5 | 97.93 |
| Alcohol | 1:2 | Room Temp | 3-5 | 98.93 |
| Alcohol | 1:3 | Room Temp | 3-5 | 99.53 |
| Alcohol | 1:4 | Room Temp | 3-5 | 99.32 |
Data compiled from patent CN103588705A.[2]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound from 2,3-Dichloropyridine
This protocol is based on a method reported to achieve yields up to 99%.[1]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (≥80%)
-
Ethanol (or other polar solvent such as DMAC, THF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask, add 0.1 moles of 2,3-dichloropyridine.
-
Add 0.6 moles of hydrazine hydrate to the flask.
-
Add the polar solvent. The mass ratio of hydrazine hydrate to the polar solvent should be between 1:0.05 and 1:0.25 (e.g., for 0.6 moles of 80% hydrazine hydrate, which is approximately 37.5g, use about 4.5g of ethanol).[1]
-
Stir the mixture and heat to reflux.
-
Maintain the reflux for 5-6 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the collected solid with deionized water.
-
Dry the white solid product under vacuum to obtain this compound.
Protocol 2: Room Temperature Synthesis of this compound from 2-Fluoro-3-chloropyridine
This protocol is based on a method reported to achieve yields up to 99.5%.[2]
Materials:
-
2-Fluoro-3-chloropyridine
-
Hydrazine hydrate
-
Alcohol solvent (e.g., ethanol)
-
Round-bottom flask with a magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, mix 1 mole of 2-fluoro-3-chloropyridine with 3 moles of hydrazine hydrate.
-
Add an alcohol solvent in a volume equal to the volume of hydrazine hydrate used.
-
Stir the mixture at room temperature for 3-5 hours.
-
Upon completion of the reaction, remove the solvent by rotary evaporation.
-
The remaining product is this compound.
Visualizations
References
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 4. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 5. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Safe handling and storage procedures for 3-Chloro-2-hydrazinopyridine
This guide provides essential safety information, handling protocols, and troubleshooting for researchers, scientists, and drug development professionals working with 3-Chloro-2-hydrazinopyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] One source indicates it can be toxic if swallowed and fatal if inhaled.[3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure safety, a comprehensive set of PPE is required. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4]
-
Skin Protection: Wear chemical-resistant gloves and impervious protective clothing.[2][4][5]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2][4] Always handle this compound in a well-ventilated area or a chemical fume hood.[2][5]
Q3: I accidentally spilled a small amount of the powder on the lab bench. What is the correct cleanup procedure?
A3: For small spills, you should immediately clean up the material while wearing your full PPE.[1] Use dry clean-up procedures to avoid generating dust.[1] You can sweep or vacuum the material into a labeled container for disposal.[1] Afterward, wash the area with large amounts of water.[1] Ensure you prevent any runoff from entering drains.[1]
Q4: What should I do in case of accidental eye or skin contact?
A4:
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, making sure to hold the eyelids open.[1][4] Remove contact lenses if it is safe to do so and continue rinsing.[1][2][4] Seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately.[2][4] Flush the affected skin and hair with running water and soap.[1][5] Seek medical attention if irritation develops or persists.[1][2][4]
Q5: How should this compound be stored?
A5: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][4][6][7] It should be stored locked up and away from incompatible materials such as oxidizing agents and acids.[1][2][4][5][6] Also, keep it away from heat, sparks, and open flames.[5]
Q6: What are the signs of inhalation exposure, and what is the proper first aid response?
A6: Inhalation may cause respiratory tract irritation.[1][2] If you inhale the substance, immediately move to an area with fresh air.[1][2][4] Keep comfortable for breathing. If you feel unwell or if breathing is difficult, seek immediate medical attention.[2][4][5]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C5H6ClN3 | [3][6] |
| Molar Mass | 143.57 g/mol | [3][6] |
| Appearance | Solid, powder | [6] |
| Flash Point | 121.1°C | [4] |
| Solubility | Limited solubility in water; Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [6] |
Experimental Protocols
Standard Handling Protocol
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[5] Verify that an emergency shower and eyewash station are accessible.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly sealed safety goggles.[2][4][5] For procedures with a higher risk of aerosolization, a respirator is necessary.[2][4]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a ventilated enclosure (e.g., chemical fume hood) to minimize inhalation exposure.[2][5] Use non-sparking tools.[4][7]
-
During Use: Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the laboratory area.[1][2][4] Keep the container securely sealed when not in use.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5] Decontaminate all equipment used. Launder contaminated work clothes separately before reuse.[1]
Storage Protocol
-
Container: Ensure the compound is stored in its original, tightly closed container.[1][2][4][7]
-
Location: The storage area must be cool, dry, and well-ventilated.[1][2][6][7] It should be a locked cabinet or a secure area with restricted access.[1][2][4]
-
Segregation: Store this compound separately from incompatible materials, particularly oxidizing agents and acids.[5][6] Also, keep it away from foodstuffs.[1][2][4]
-
Inspection: Regularly check containers for any physical damage or leaks.[1]
Visual Workflow
Caption: Workflow for safe handling and storage of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAS#:22841-92-5 | Chemsrc [chemsrc.com]
- 6. pipzine-chem.com [pipzine-chem.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Personal Protective Equipment (PPE) for Handling Hydrazinopyridines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of Personal Protective Equipment (PPE) when handling hydrazinopyridine compounds. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with hydrazinopyridines?
A1: Hydrazinopyridines are aromatic amine derivatives and, as a class of compounds, may pose several health risks. Based on Safety Data Sheets (SDS) for related compounds, the primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]
-
Potential for Systemic Effects: Similar to other hydrazine (B178648) derivatives, there may be concerns about potential carcinogenicity and damage to the liver, kidneys, and central nervous system with repeated or significant exposure.[2]
A thorough risk assessment should be conducted for the specific hydrazinopyridine compound being used by consulting its specific Safety Data Sheet (SDS).
Q2: What is the minimum required PPE for handling hydrazinopyridines in a laboratory setting?
A2: The minimum required PPE for handling hydrazinopyridines includes:
-
Eye and Face Protection: Tightly fitting safety goggles are essential.[3] A face shield should be worn in situations where there is a higher risk of splashes.
-
Protective Gloves: Chemical-resistant gloves are mandatory. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing. For larger quantities or tasks with a higher splash risk, a chemically resistant apron or gown is recommended.
-
Closed-toe Shoes: Always wear closed-toe shoes in a laboratory environment.
Q3: How do I select the appropriate gloves for handling a specific hydrazinopyridine?
A3: Since specific permeation data for hydrazinopyridines is limited, glove selection should be based on data for structurally similar chemicals, such as pyridine (B92270), and the general properties of aromatic amines.
-
Recommended Materials: Based on chemical resistance guides, the following materials are generally recommended for handling aromatic amines and pyridines:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many polar organic compounds.
-
Viton®: Provides excellent resistance to aromatic and chlorinated solvents.
-
Laminate Films (e.g., Silver Shield®/4H®): Offer broad-spectrum chemical resistance.
-
-
Materials with Caution:
-
Nitrile: While commonly used in laboratories, nitrile gloves may offer limited protection against pyridine, with breakthrough times varying significantly depending on the specific glove and manufacturer.[4][5] They may be suitable for incidental contact but not for prolonged handling or immersion.
-
Neoprene: Similar to nitrile, neoprene may provide some resistance but is not ideal for extended use with aromatic amines.
-
-
Not Recommended:
-
Natural Rubber (Latex): Generally offers poor resistance to aromatic and organic solvents.
-
Always consult the glove manufacturer's specific chemical resistance data. If data for the specific hydrazinopyridine is unavailable, it is highly recommended to perform your own glove permeation testing, especially for high-risk applications.
Troubleshooting Guides
Problem 1: I feel a tingling or irritation on my hands even though I was wearing gloves.
-
Possible Cause: The chemical may have permeated through the glove material. Breakthrough time can be influenced by the glove material, thickness, chemical concentration, temperature, and duration of exposure.[6]
-
Immediate Action:
-
Preventative Measures:
-
Review your glove selection: Ensure you are using a glove material with a high resistance to aromatic amines and pyridines. Refer to the glove selection table below.
-
Check the breakthrough time: Select gloves with a breakthrough time that is longer than your planned handling time.
-
Double gloving: For handling highly toxic materials, wearing two pairs of gloves can provide an additional layer of protection. Ensure the outer glove has high chemical resistance.
-
Change gloves frequently: Do not reuse disposable gloves. Change them immediately if you suspect contamination or after a set period that is well within the breakthrough time.
-
Problem 2: My safety glasses fog up when I'm working in the fume hood.
-
Possible Cause: This is a common issue caused by a combination of humidity, body heat, and restricted airflow.
-
Solutions:
-
Anti-fog coatings or wipes: Use commercially available anti-fog solutions on your safety glasses.
-
Indirectly vented goggles: These provide splash protection while allowing for some air circulation to reduce fogging.
-
Ensure proper fume hood sash height: Operating the fume hood with the sash at the correct height can improve airflow and may help reduce fogging.
-
Take short breaks: If fogging becomes severe, step away from the work area and allow your glasses to clear.
-
Problem 3: I can smell the hydrazinopyridine compound even when working in a fume hood.
-
Possible Cause:
-
Improper fume hood use: The sash may be too high, or there may be obstructions blocking proper airflow.
-
Fume hood malfunction: The fume hood may not be operating at the correct face velocity.
-
Inappropriate respirator: You may require respiratory protection in addition to the fume hood.
-
-
Immediate Action:
-
Stop your work and ensure all containers are sealed.
-
Lower the sash to the lowest practical height.
-
If the odor persists, evacuate the immediate area and inform your laboratory supervisor or safety officer.
-
-
Preventative Measures:
-
Proper fume hood technique: Always work with hazardous materials at least six inches inside the fume hood sash. Keep the sash as low as possible.
-
Regular fume hood certification: Ensure that your laboratory's fume hoods are tested and certified annually.
-
Respirator use: If the odor threshold of the specific hydrazinopyridine is low and it is particularly hazardous, a respirator may be necessary even when working in a fume hood.
-
Quantitative Data Summary
Table 1: Glove Material Chemical Resistance for Pyridine (as a proxy for Hydrazinopyridines)
| Glove Material | Breakthrough Time (minutes) | Degradation Rating | Recommendation |
| Butyl Rubber | > 480 | Excellent | Recommended |
| Viton® | > 480 | Excellent | Recommended |
| Laminate Film (Silver Shield®/4H®) | > 480 | Excellent | Recommended |
| Neoprene | 10 - 30 | Fair | Limited Use (Splash Protection Only) |
| Nitrile | < 10 - 30 | Poor to Fair | Not Recommended for Immersion |
| Natural Rubber (Latex) | < 10 | Not Recommended | Not Recommended |
| PVC | < 10 | Not Recommended | Not Recommended |
Disclaimer: This data is based on information for pyridine and should be used as a guideline only.[1][4][9] Breakthrough times can vary significantly between glove manufacturers and based on the specific hydrazinopyridine derivative, concentration, and temperature. Always consult the manufacturer's specific chemical resistance data.
Table 2: Occupational Exposure Limits (OELs) for Hydrazine
| Organization | Exposure Limit | Notes |
| OSHA (PEL) | 1 ppm (1.3 mg/m³) | 8-hour Time-Weighted Average (TWA) |
| NIOSH (REL) | 0.03 ppm (0.04 mg/m³) | 2-hour Ceiling |
| ACGIH (TLV) | 0.01 ppm (0.013 mg/m³) | 8-hour TWA |
Note: These values are for hydrazine and should be used as a conservative reference for hydrazinopyridines in the absence of specific data for the compound of interest.
Experimental Protocols
Experimental Protocol: Glove Permeation Testing (Based on ASTM F739)
This protocol provides a general overview of how to assess the permeation of a hydrazinopyridine through a glove material.
Objective: To determine the breakthrough time and permeation rate of a specific hydrazinopyridine through a selected glove material.
Materials:
-
Permeation test cell (as specified in ASTM F739)
-
Glove material specimen
-
The specific hydrazinopyridine compound (challenge chemical)
-
Collection medium (e.g., a solvent in which the hydrazinopyridine is soluble and that will not damage the glove material, or a clean, dry gas stream)
-
Analytical instrumentation capable of detecting low concentrations of the hydrazinopyridine (e.g., HPLC, GC-MS)
-
Syringes, vials, and other necessary lab equipment
Procedure:
-
Sample Preparation: Carefully cut a circular specimen from the palm area of the glove to be tested. Ensure the specimen is free of any defects.
-
Cell Assembly: Assemble the permeation test cell with the glove material specimen acting as a barrier between the two chambers. The exterior surface of the glove should face the challenge chemical chamber.
-
Introduction of Challenge Chemical: Introduce the hydrazinopyridine compound into the challenge chamber, ensuring it is in continuous contact with the glove specimen.
-
Collection Medium Circulation: Begin circulating the collection medium through the other chamber of the test cell.
-
Sampling: At regular intervals, collect samples of the collection medium.
-
Analysis: Analyze the collected samples using the pre-validated analytical method to determine the concentration of the hydrazinopyridine.
-
Data Interpretation:
-
Breakthrough Time: The time at which the hydrazinopyridine is first detected in the collection medium. The normalized breakthrough time is when the permeation rate reaches a specific value (e.g., 0.1 µg/cm²/min for ASTM F739).[10][11]
-
Permeation Rate: The rate at which the hydrazinopyridine passes through the glove material, typically reported in µg/cm²/min.
-
Visualizations
Caption: PPE Selection Workflow for Handling Hydrazinopyridines.
Caption: Troubleshooting Guide for Glove Failure.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. secure.lni.wa.gov [secure.lni.wa.gov]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. What Should You Do If A Chemical Spills On Skin? [arboles.co.uk]
- 8. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 11. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
Troubleshooting low conversion in 3-Chloro-2-hydrazinopyridine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Chloro-2-hydrazinopyridine, particularly addressing issues of low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate (B1144303) is resulting in very low conversion to this compound. What are the potential causes?
Low conversion in this synthesis can be attributed to several factors. The primary aspects to investigate are the reaction conditions, the quality of reagents, and the reaction setup. Key areas for troubleshooting include:
-
Inadequate Reaction Temperature: This reaction often requires heating. Depending on the solvent used, the reaction may need to be refluxed for a specific duration.[1][2] Room temperature reactions may be sluggish or ineffective unless a more reactive starting material like 2-fluoro-3-chloropyridine is used.[3]
-
Suboptimal Reaction Time: The reaction time can vary significantly, from a few hours to over 20 hours.[2][4] Insufficient reaction time will lead to incomplete conversion of the starting material. It is recommended to monitor the reaction progress using a suitable analytical technique like HPLC.[4]
-
Improper Molar Ratio of Reactants: An excess of hydrazine hydrate is typically used to ensure the complete conversion of 2,3-dichloropyridine. A molar ratio of 1:4 to 1:6 of 2,3-dichloropyridine to hydrazine hydrate has been reported to give high yields.[2]
-
Poor Quality Hydrazine Hydrate: The concentration and purity of the hydrazine hydrate solution are critical. The use of low-concentration or degraded hydrazine hydrate can significantly reduce the reaction rate and overall yield.[5] Some procedures specify the use of 80% or higher concentration of hydrazine hydrate.[2]
-
Choice of Solvent: The polarity and boiling point of the solvent play a crucial role. Polar solvents like ethanol, methanol, DMF, and dioxane are commonly used.[2][6] The choice of solvent will also influence the required reaction temperature and time.
Q2: I am observing a significant amount of unreacted 2,3-dichloropyridine in my crude product. How can I improve the conversion?
To drive the reaction to completion and consume the starting material, consider the following adjustments:
-
Increase Reaction Temperature: If the reaction is being conducted at a lower temperature, increasing it to the reflux temperature of the chosen solvent can significantly enhance the reaction rate.[1][2]
-
Prolong Reaction Time: Monitor the reaction using TLC or HPLC. If the reaction has stalled but starting material is still present, extending the reaction time may be necessary. Some reported procedures require refluxing for 4-8 hours, while others extend to 20 hours.[2][4]
-
Increase the Excess of Hydrazine Hydrate: Increasing the molar equivalent of hydrazine hydrate can help to shift the equilibrium towards the product. A molar ratio of 1:4 to 1:6 (2,3-dichloropyridine:hydrazine hydrate) is often effective.[2]
-
Ensure Efficient Mixing: Proper agitation is necessary to ensure homogeneity, especially if the reaction mixture is not fully dissolved.
Q3: Are there any known side reactions that could be contributing to the low yield of my desired product?
While the primary reaction is a nucleophilic substitution of the chlorine at the 2-position, other reactions can occur, leading to byproducts and reducing the yield of this compound. Potential side reactions include:
-
Disubstitution: Although less common due to the deactivating effect of the first hydrazine group, reaction at the 3-position chlorine is a theoretical possibility, especially under harsh conditions.
-
Formation of Bis-hydrazone derivatives: Impurities in the starting materials or side reactions could potentially lead to the formation of more complex structures.[7]
-
Decomposition of Hydrazine Hydrate: Hydrazine hydrate can decompose, particularly at high temperatures or in the presence of certain contaminants.[5][8] This would reduce the effective concentration of the nucleophile.
To minimize side reactions, it is crucial to use pure reagents and maintain careful control over the reaction temperature.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Molar Ratio (Dihalopyridine:Hydrazine Hydrate) | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2,3-dichloropyridine | 1:4 - 1:6 | Ethanol | Reflux | 4 - 8 hours | 95% - 99% | [1][2] |
| 2,3-dichloropyridine | 1:8 | Dioxane | Reflux | 20 hours | 71% | [2] |
| 2,3-dichloropyridine | Not specified | Ethanol | Reflux | 72 hours | Not specified | [6] |
| 2-fluoro-3-chloropyridine | 1:3 | Alcohol | Room Temp | 3 - 5 hours | 99.53% | [3] |
| 2,3-dichloropyridine | Not specified | N,N-dimethylpropanolamine | 130°C | Not specified | ≥ 90% | [9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from 2,3-dichloropyridine [2]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 0.1 moles of 2,3-dichloropyridine.
-
Reagent Addition: Add 0.6 moles of hydrazine hydrate (≥80% concentration) and 4.5 grams of ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: The product will precipitate. Collect the solid by suction filtration.
-
Purification: Wash the collected solid with water and dry to obtain this compound.
Protocol 2: Synthesis from 2-fluoro-3-chloropyridine [3]
-
Reagent Mixing: In a suitable reaction vessel, mix 1 mole of 2-fluoro-3-chloropyridine with 3 moles of hydrazine hydrate.
-
Solvent Addition: Add an alcohol solvent in an amount equal in volume to the hydrazine hydrate.
-
Reaction: Stir the mixture at room temperature for 3-5 hours.
-
Isolation: Remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Further purification can be achieved by recrystallization if necessary.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion issues.
Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Disposal of 3-Chloro-2-hydrazinopyridine Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the proper disposal of waste containing 3-Chloro-2-hydrazinopyridine. The following information is intended to supplement, not replace, institutional and regulatory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[3][4]
Q2: How should I dispose of pure, unused this compound?
A2: Unused this compound should be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through a licensed chemical waste disposal service.[5] Do not mix it with other waste streams unless explicitly permitted by your EHS department.
Q3: Can I dispose of solutions containing this compound down the drain?
A3: No. As a halogenated organic compound, it must not be disposed of down the drain.[6] Aqueous and organic solvent solutions containing this compound must be collected as hazardous waste.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents or strong acids.[3][4] Contact with these substances could lead to vigorous and potentially hazardous reactions.
Q5: What should I do in case of a spill?
A5: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) or sand. Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately. Always wear appropriate PPE during cleanup.
Physicochemical Data for Waste Management
The following table summarizes key physicochemical properties of this compound relevant to its handling and disposal.
| Property | Value | Source(s) |
| Molecular Formula | C5H6ClN3 | [3][7] |
| Molecular Weight | 143.57 g/mol | [3][7] |
| Appearance | Off-white to pale yellow crystalline powder | [3][7] |
| Melting Point | 165-167 °C (decomposes) | [4][7] |
| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO, and dichloromethane. | [3][7] |
| Incompatibilities | Strong oxidizing agents, acids. | [3][4] |
Experimental Protocol: In-Lab Neutralization of Dilute Aqueous Waste
This protocol outlines a general procedure for the neutralization of dilute aqueous waste containing this compound. This procedure is based on the reactivity of the hydrazine (B178648) moiety and should be performed with caution in a chemical fume hood with appropriate PPE. This is a guideline and must be validated on a small scale before being applied to larger quantities of waste.
Objective: To chemically convert the reactive hydrazine group to less hazardous byproducts prior to collection for final disposal.
Principle: The hydrazine group can be oxidized to nitrogen gas. A common and accessible oxidizing agent for this purpose is sodium hypochlorite (B82951) (bleach).
Materials:
-
Dilute aqueous waste containing this compound (concentration <1%)
-
5% Sodium hypochlorite solution (household bleach)
-
Stir plate and stir bar
-
Large beaker (at least 5 times the volume of the waste to be treated)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Place the beaker containing the dilute aqueous waste on a stir plate within a certified chemical fume hood. Begin stirring the solution.
-
Dilution: If not already dilute, add water to the waste solution until the concentration of this compound is estimated to be below 1%.
-
Neutralization: Slowly and carefully add the 5% sodium hypochlorite solution to the stirring waste solution. A vigorous reaction with gas evolution (nitrogen) may occur. Add the bleach solution dropwise to control the reaction rate.
-
Monitoring: Continue adding the sodium hypochlorite solution until the reaction subsides (gas evolution ceases).
-
Excess Oxidant: Add a small excess of the sodium hypochlorite solution to ensure complete reaction.
-
Final pH Adjustment: Check the pH of the solution. If necessary, adjust to a neutral pH (6-8) with a suitable acid or base as directed by your institution's EHS.
-
Waste Collection: Transfer the treated solution to a properly labeled hazardous waste container for halogenated organic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Violent reaction upon addition of sodium hypochlorite. | The concentration of the this compound waste is too high. | Stop the addition of the oxidizing agent immediately. Further dilute the waste solution with water before proceeding. |
| No visible reaction upon addition of sodium hypochlorite. | The waste solution is already very dilute, or the sodium hypochlorite solution has degraded. | Test the sodium hypochlorite solution on a known hydrazine-containing solution to check its activity. If the solution is active, the waste may already be sufficiently oxidized. Proceed to waste collection. |
| The solution color changes significantly. | Formation of byproducts. | This is expected. Continue the procedure and collect the final solution as hazardous waste. |
| A precipitate forms during neutralization. | Formation of insoluble byproducts. | Allow the precipitate to settle and decant the supernatant into the waste container. Collect the solid precipitate as solid hazardous waste. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of waste generated from experiments involving this compound.
References
Preventing degradation of 3-Chloro-2-hydrazinopyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Chloro-2-hydrazinopyridine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is known to be sensitive to moisture, light, and elevated temperatures.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or under -20°C in a freezer.[2][3] | Minimizes thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen).[1][2] | Prevents oxidation of the reactive hydrazine (B178648) group.[4] |
| Light | In a dark place, using amber vials or light-blocking containers.[5] | Protects against photodegradation, a common pathway for pyridine-containing compounds. |
| Moisture | In a tightly sealed container in a dry environment.[1][5] | The compound is hygroscopic and susceptible to hydrolysis.[1] |
Q2: I've noticed a color change in my stored this compound (from off-white to yellow/brown). What could be the cause?
A2: A color change is a common indicator of degradation. For hydrazine derivatives, this is often due to oxidation.[4] Exposure to air (oxygen) can lead to the formation of colored oxidation products. This process can be accelerated by exposure to light and elevated temperatures. It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC, before use.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the functional groups present (a hydrazine and a chloro-substituted pyridine), the primary degradation pathways are hydrolysis, oxidation, and photodegradation.[6][7]
-
Hydrolysis: The hydrazine group can be susceptible to hydrolysis, which involves the reaction with water. This can lead to the cleavage of the C-N bond, potentially forming 3-chloro-2-pyridone and hydrazine.[7]
-
Oxidation: The hydrazine moiety is a strong reducing agent and can be easily oxidized, especially in the presence of atmospheric oxygen.[6][8] This can lead to a variety of oxidation products.
-
Photodegradation: Chloro-substituted pyridines can undergo degradation upon exposure to UV light. This can involve dechlorination or other complex reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Poor solubility of the compound. | The compound may have degraded, forming less soluble impurities. | Assess the purity of the compound by HPLC. If degraded, consider purifying the material or obtaining a new batch. Ensure you are using an appropriate solvent, such as ethanol, DMSO, or dichloromethane (B109758) for dissolution.[1] |
| Inconsistent experimental results. | The purity of the this compound may be compromised, leading to variable starting material. | Always use a fresh batch of the compound or re-analyze the purity of the stored material before critical experiments. Ensure consistent storage conditions for all batches. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These are likely degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. Refer to the experimental protocols section for guidance.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[9][10]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Photodegradation: Expose a 0.1 mg/mL solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
This is a general-purpose method and may require optimization for your specific application and equipment.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for handling and stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
Validation & Comparative
Comparative Spectroscopic Analysis of 3-Chloro-2-hydrazinopyridine and Its Analogs by ¹H and ¹³C NMR
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chloro-2-hydrazinopyridine and its structural analogs, 2-hydrazinopyridine (B147025) and 4-chloro-2-hydrazinopyridine. This information is crucial for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of these important heterocyclic building blocks.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural elucidation by NMR spectroscopy is fundamental for quality control and reaction monitoring. By comparing its spectral features with those of related compounds, a deeper understanding of substituent effects on the electronic environment of the pyridine (B92270) ring can be achieved.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. The data is presented in a structured format for ease of comparison.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | H-4 (δ, ppm, J) | H-5 (δ, ppm, J) | H-6 (δ, ppm, J) | -NH (δ, ppm) | -NH₂ (δ, ppm) |
| This compound | CDCl₃ | 7.47-7.49 (dd) | 6.60-6.64 (dd) | 8.04-8.08 (dd) | 7.56 (brs) | 4.23 (s) |
| 2-Hydrazinopyridine | CDCl₃ | 7.51-7.45 (m) | 6.71-6.66 (m) | 8.14 (d, J=3Hz) | 5.78 (brs) | 3.81 (brs) |
| 4-Chloro-2-hydrazinopyridine | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| 2-Hydrazinopyridine | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| 4-Chloro-2-hydrazinopyridine | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: "Not Available" indicates that the data was not found in the searched literature.
Experimental Protocols
A general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of pyridine derivatives is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative NMR analysis of the pyridine derivatives.
Caption: Workflow for the comparative NMR analysis of substituted hydrazinopyridines.
Discussion
The ¹H NMR spectrum of this compound in CDCl₃ shows three distinct signals for the pyridine ring protons. The proton at the 6-position (H-6) appears as a doublet of doublets at the most downfield region (8.04-8.08 ppm) due to its proximity to the electronegative nitrogen atom. The H-4 and H-5 protons also appear as doublets of doublets between 7.47-7.49 ppm and 6.60-6.64 ppm, respectively. The hydrazine (B178648) protons (-NH and -NH₂) are observed as a broad singlet at 7.56 ppm and a singlet at 4.23 ppm, respectively[1].
In comparison, the ¹H NMR spectrum of 2-hydrazinopyridine shows a similar pattern for the aromatic protons, with the H-6 proton being the most deshielded. The hydrazine protons appear at 5.78 ppm (-NH) and 3.81 ppm (-NH₂), which are more upfield compared to the 3-chloro substituted analog. This upfield shift can be attributed to the electron-withdrawing effect of the chlorine atom in this compound, which deshields the neighboring protons.
The lack of available ¹³C NMR data for this compound and its analogs in the searched literature highlights a gap in the complete spectral characterization of these compounds. Such data would be invaluable for a more in-depth understanding of the electronic structure and for confirming the assignments made from the ¹H NMR spectra.
Conclusion
This guide provides a foundational comparison of the ¹H NMR spectral characteristics of this compound and 2-hydrazinopyridine. The presented data and experimental protocols are valuable for the identification and characterization of these compounds. Further research to obtain and report the ¹³C NMR data for these molecules is highly recommended to complete their spectroscopic profiles.
References
Comparative Guide to LC-MS Analysis for Mass Confirmation of 3-Chloro-2-hydrazinopyridine
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the mass confirmation of 3-Chloro-2-hydrazinopyridine, tailored for researchers, scientists, and professionals in drug development. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data.
Introduction to this compound
This compound is a pyridine (B92270) derivative with the chemical formula C₅H₆ClN₃.[1][2] It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, some of which exhibit biological activity, making it a compound of interest in pharmaceutical and pesticide research.[3][4] Accurate mass determination is a critical step in its synthesis and characterization to ensure the identity and purity of the compound.
LC-MS for Mass Confirmation
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5] It is highly suitable for analyzing non-volatile and thermally unstable molecules like this compound.[5]
Expected Mass Spectrometry Data
The theoretical molecular weight of this compound is approximately 143.57 g/mol , with an exact mass of 143.0250249 Da.[1][4] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), its mass spectrum is expected to show a characteristic isotopic pattern. The monoisotopic mass peak ([M]⁺) corresponding to the molecule with ³⁵Cl should appear at m/z 143.0250. An additional peak ([M+2]⁺) for the molecule containing ³⁷Cl should be observed at m/z 145.0221, with an intensity ratio of approximately 3:1 relative to the [M]⁺ peak.[4]
Comparison of Analytical Methods
While LC-MS is a primary tool for molecular weight confirmation, other analytical techniques can also be employed to characterize this compound.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS (ESI) | Molecular weight, isotopic distribution, purity | High sensitivity and specificity, provides molecular formula confirmation | Does not provide detailed structural connectivity |
| GC-MS (EI) | Molecular weight, fragmentation pattern | Provides structural information through fragmentation, good for volatile compounds | May cause degradation of thermally labile compounds, molecular ion may not always be observed[5] |
| NMR Spectroscopy | Detailed structural information (¹H, ¹³C connectivity) | Unambiguous structure elucidation | Lower sensitivity compared to MS, requires larger sample amounts |
| Elemental Analysis | Elemental composition (%C, H, N, Cl) | Confirms empirical formula | Does not provide structural information, requires pure sample |
Experimental Protocol: LC-MS Analysis
This section details a general protocol for the LC-MS analysis of this compound.
1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
3. Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Range | m/z 50 - 400 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/Hr |
| Cone Gas Flow | 50 L/Hr |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
LC-MS with electrospray ionization is a highly effective and sensitive method for the mass confirmation of this compound. The technique provides accurate mass measurement and confirmation of the characteristic chlorine isotopic pattern, which are crucial for verifying its identity. While other methods like GC-MS and NMR provide complementary structural information, LC-MS remains a cornerstone for rapid and reliable molecular weight determination in the analysis of this and similar compounds in a research and development setting.
References
- 1. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 4. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 5. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis [shimadzu.com]
A Comparative Guide to Synthetic Routes: 2,3-Dichloropyridine vs. 2-Fluoro-3-Chloropyridine in the Synthesis of 2-Amino-3-Chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes starting from two key halogenated pyridines: 2,3-dichloropyridine (B146566) and 2-fluoro-3-chloropyridine. The focus is on their application in the synthesis of 2-amino-3-chloropyridine (B188170) derivatives, which are valuable intermediates in the pharmaceutical industry, notably in the synthesis of antiviral drugs like Nevirapine.[1] This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal starting material and reaction conditions for their specific needs.
Core Comparison: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary transformation discussed is the nucleophilic aromatic substitution (SNAr) of an amino group for a halogen at the C2 position of the pyridine (B92270) ring. The choice of starting material, either 2,3-dichloropyridine or 2-fluoro-3-chloropyridine, significantly influences the reaction conditions and outcomes due to the differing reactivity of the leaving groups (chloride vs. fluoride).
In nucleophilic aromatic substitution on pyridine rings, the C2 position is generally more activated towards nucleophilic attack than the C3 position. This is due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
A key principle in SNAr reactions on haloaromatics is that fluorine is a better leaving group than chlorine. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom. This enhanced reactivity often allows for milder reaction conditions when starting with a fluorinated analogue.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-amino-3-chloropyridine derivatives from 2,3-dichloropyridine and a projected synthesis from 2-fluoro-3-chloropyridine based on analogous reactions.
| Parameter | Synthesis from 2,3-Dichloropyridine | Projected Synthesis from 2-Fluoro-3-Chloropyridine |
| Starting Material | 2,3-Dichloropyridine | 2-Fluoro-3-Chloropyridine |
| Product | 2-Chloro-3-aminopyridine | 2-Amino-3-chloropyridine |
| Reaction Type | Nucleophilic Aromatic Substitution (Amination) | Nucleophilic Aromatic Substitution (Amination) |
| Typical Reagents | Aqueous Ammonia (B1221849), Copper(II) Sulfate (B86663) (catalyst) | Aqueous Ammonia |
| Temperature | 150-180°C[1] | Potentially lower, e.g., 120-140°C |
| Pressure | High pressure (autoclave)[1] | High pressure (autoclave) |
| Reaction Time | 8-12 hours[1] | Potentially shorter |
| Reported Yield | >74% (molar yield) | Expected to be high |
| Purity | >99.2% | Expected to be high |
Experimental Protocols
Synthesis of 2-Chloro-3-aminopyridine from 2,3-Dichloropyridine
This protocol is based on established industrial methods for the selective amination of 2,3-dichloropyridine.[1]
Materials:
-
2,3-Dichloropyridine
-
Aqueous ammonia (25-30%)
-
Copper(II) sulfate
-
High-pressure reaction vessel (autoclave)
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
A high-pressure autoclave is charged with 2,3-dichloropyridine (1.0 equivalent).
-
Aqueous ammonia (10-20 equivalents) is added to the vessel.
-
A catalytic amount of copper(II) sulfate (approximately 0.05 equivalents) is added.
-
The autoclave is sealed and the reaction mixture is heated to a temperature between 150°C and 180°C with constant stirring.[1]
-
The reaction is maintained at this temperature for 8 to 12 hours.[1]
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess ammonia pressure is carefully vented.
-
The reaction mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 2-chloro-3-aminopyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
Projected Synthesis of 2-Amino-3-chloropyridine from 2-Fluoro-3-chloropyridine
This projected protocol is based on the general principle of higher reactivity of fluoropyridines in SNAr reactions and adapted from a similar amination of a dihalopyridine. Due to the expected higher reactivity of the C-F bond, this reaction may proceed under milder conditions compared to the chloro-analogue.
Materials:
-
2-Fluoro-3-chloropyridine
-
Aqueous ammonia (25-30%)
-
High-pressure reaction vessel (autoclave)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
A high-pressure autoclave is charged with 2-fluoro-3-chloropyridine (1.0 equivalent).
-
Aqueous ammonia (10-20 equivalents) is added to the vessel.
-
The autoclave is sealed and the reaction mixture is heated to a temperature between 120°C and 140°C with constant stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.
-
Upon completion, the autoclave is cooled to room temperature and the excess pressure is carefully vented.
-
The reaction mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 2-amino-3-chloropyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes for a clear comparison.
Caption: Comparative synthetic routes to 2-amino-3-chloropyridine.
Logical Relationship of Reactivity
The following diagram illustrates the logical relationship governing the reactivity of the two starting materials in nucleophilic aromatic substitution.
Caption: Reactivity comparison in SNAr.
Conclusion
Both 2,3-dichloropyridine and 2-fluoro-3-chloropyridine are viable starting materials for the synthesis of 2-amino-3-chloropyridine derivatives. The choice between them will likely depend on a balance of factors including the cost and availability of the starting material, the desired reaction conditions, and the scale of the synthesis.
-
2,3-Dichloropyridine is a well-established starting material with documented industrial processes.[1] While the reaction conditions are somewhat harsh (high temperature and pressure), the yields are high and the process is robust.
-
2-Fluoro-3-chloropyridine is expected to be more reactive towards nucleophilic aromatic substitution. This could potentially allow for milder reaction conditions, which may be advantageous for substrates with sensitive functional groups. However, the cost and availability of 2-fluoro-3-chloropyridine may be a limiting factor for large-scale production.
For researchers in drug development, the higher reactivity of 2-fluoro-3-chloropyridine could make it a more attractive option for the rapid synthesis of diverse libraries of compounds for screening purposes, where milder conditions and potentially shorter reaction times are beneficial. For large-scale industrial synthesis, the more established and potentially more cost-effective routes from 2,3-dichloropyridine may be preferred. Further process optimization for the amination of 2-fluoro-3-chloropyridine would be necessary to fully evaluate its industrial viability.
References
A Comparative Guide to the Synthesis of 2-Hydrazinopyridine Derivatives: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 2-hydrazinopyridine (B147025) scaffold is a cornerstone in medicinal chemistry, serving as a vital precursor for a diverse array of pharmaceutical agents, including enzyme inhibitors and other biologically active molecules. The traditional synthesis, typically involving the reaction of 2-chloropyridine (B119429) with hydrazine (B178648) hydrate (B1144303), is often plagued by drawbacks such as the need for a large excess of the hazardous hydrazine hydrate and moderate yields, particularly in large-scale production. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 2-hydrazinopyridine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most efficient, scalable, and sustainable synthetic routes.
Comparison of Synthetic Methodologies
The choice of synthetic strategy for 2-hydrazinopyridine derivatives can significantly impact yield, reaction time, and scalability. Below is a summary of quantitative data for various approaches.
| Starting Material | Reagent/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Chloropyridine | Hydrazine Hydrate | None | 100 | 48 h | 78 | [1][2] |
| 2-Chloropyridine | Hydrazine Hydrate | Butan-1-ol | 100 | 100 s (Flow) | 95.8 | [1] |
| 2,3-Dichloropyridine (B146566) | Hydrazine Hydrate | N,N-Dimethylpropanolamine | 130 | 10 h | 95 | [3][4] |
| 2-Bromopyridine | Hydrazine Hydrate | Not specified | Not specified | Not specified | Potentially higher than 2-chloropyridine | [5] |
| 2-Aminopyridine (B139424) | NaNO₂, HCl then Pd/C, H₂ | HCl, MeOH | -5 to RT | Not specified | Feasible alternative | [5] |
| 2,3,5-Trichloro-4-hydrazinopyridine | NaOH | Ethanol | ~75 | 1.25 h | 83.3 (of 2,5-dichloropyridine) | [6] |
| 2,3,5-trifluoro-6-hydrazinopyridine | - | n-Propanol | 80 | 2 h | 83.8 | [7] |
| Chalcone derivative | Hydrazine Hydrate | Ethanol | Reflux / MW | 10 h / 4.2 min | Not specified / Improved with MW | [8] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Traditional Synthesis from 2-Chloropyridine
This protocol describes the conventional batch synthesis of 2-hydrazinopyridine.
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (80% solution)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of hydrazine hydrate (10 volumes, e.g., 200 mL for 20 g of starting material), add 2-chloropyridine (1 equivalent, e.g., 20 g, 0.176 mol).[1][2]
-
Stir the reaction mixture at 100 °C for 48 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol (B129727) (8:2) as the eluent.[1]
-
Upon complete consumption of the starting material, cool the reaction mixture to room temperature and dilute with water (e.g., 200 mL).[1]
-
Extract the product with ethyl acetate (5 x 500 mL).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine as a red oil (Typical yield: ~78%).[1]
Protocol 2: High-Yield Synthesis of a 2-Hydrazinopyridine Derivative using an Alternative Solvent
This method, adapted from a patented process, utilizes N,N-dimethylpropanolamine as a solvent and acid scavenger to achieve a high yield of 3-chloro-2-hydrazinopyridine.[3][4]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80% solution)
-
N,N-Dimethylpropanolamine
-
Nitrogen gas
-
Water
Procedure:
-
In a reaction kettle, uniformly mix 2,3-dichloropyridine (e.g., 148 g) and N,N-dimethylpropanolamine (e.g., 3700 g).[3]
-
Add 80% hydrazine hydrate (e.g., 105 g).[3]
-
Replace the air in the kettle with nitrogen by purging three times.[3]
-
Heat the mixture to 130 °C and maintain at reflux for 10 hours.[3]
-
After the reaction is complete, cool the mixture to 25 °C to induce crystallization.[3]
-
Transfer the mixture to a centrifuge to collect the solid product.
-
Wash the solid with water. The mother liquor containing N,N-dimethylpropanolamine can be recovered by rectification.[3]
-
Dry the solid product under vacuum (e.g., -0.09 MPa, 60 °C) to obtain this compound (Purity: 99.7%, Yield: 95%).[3]
Protocol 3: Continuous Flow Synthesis from 2-Chloropyridine
This protocol outlines a large-scale, high-yield synthesis of 2-hydrazinopyridine using a microchannel flow reactor.[1]
Materials:
-
2-Chloropyridine
-
Butan-1-ol
-
Hydrazine hydrate (80% solution)
Procedure:
-
Prepare a solution of 2-chloropyridine (e.g., 200 kg) in butan-1-ol (e.g., 200 kg) and place it in a raw material tank (Tank A).[1]
-
Place 80% hydrazine hydrate (e.g., 110 kg) in a separate raw material tank (Tank B).[1]
-
Using plunger pumps, deliver the solutions from Tank A and Tank B to a microchannel reactor at set flow rates (e.g., Tank A: 0.0375 L/s, Tank B: 0.01 L/s).[1]
-
Maintain the reaction temperature in the microchannel reactor at 100 °C. The reaction time in the channel is approximately 100 seconds.[1]
-
Collect the reaction mixture from the reactor outlet.
-
Cool the collected solution to induce solid-liquid separation.
-
After drying the solid, 185 kg of 2-hydrazinopyridine was obtained with a yield of 95.8%.[1]
Protocol 4: Synthesis from 2-Aminopyridine via Diazotization
This method provides an alternative route starting from the readily available 2-aminopyridine.[5][9]
Materials:
-
2-Aminopyridine
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
Procedure:
-
Diazotization: Dissolve 2-aminopyridine in hydrochloric acid and cool the solution to -5 °C. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 0 °C to form the diazonium salt.[5][9]
-
Reduction: To the solution of the diazonium salt, add Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere in methanol.[5]
-
Monitor the reaction until the diazonium salt is consumed.
-
Filter the catalyst and concentrate the filtrate. The product can be purified by crystallization or chromatography.
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the synthetic routes to 2-hydrazinopyridine derivatives.
Caption: Synthetic routes to 2-hydrazinopyridine derivatives.
Role in Drug Development: Targeting Signaling Pathways
2-Hydrazinopyridine derivatives are pivotal intermediates in the synthesis of compounds that modulate key signaling pathways implicated in various diseases, including cancer and neurological disorders.
Inhibition of Kinase Signaling Pathways
Many kinase inhibitors incorporate heterocyclic scaffolds derived from 2-hydrazinopyridine. These inhibitors often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
Caption: Kinase inhibitor mechanism of action.
For instance, derivatives of 2-hydrazinopyridine have been investigated as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[10] TYK2 is a key component of the JAK-STAT signaling pathway, which is crucial for cytokine signaling. By inhibiting TYK2, these compounds can block the downstream signaling that leads to inflammation and immune responses, making them potential therapeutics for autoimmune diseases. Similarly, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) have been developed from 2-hydrazinopyridine precursors, showing promise in cancer therapy by halting tumor growth and angiogenesis.[11]
Modulation of Monoamine Oxidase (MAO) Activity
Hydrazine derivatives are well-known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13] 2-Hydrazinopyridine-based compounds can act as MAO inhibitors, thereby increasing the levels of these neurotransmitters in the brain. This mechanism is the basis for their potential use as antidepressants and in the treatment of neurodegenerative diseases such as Parkinson's disease.
Caption: Monoamine oxidase inhibitor action.
Conclusion
The synthesis of 2-hydrazinopyridine derivatives has evolved beyond the traditional reliance on 2-chloropyridine and large excesses of hydrazine hydrate. Alternative starting materials such as 2-bromo- and 2-aminopyridines, coupled with modern synthetic techniques like microwave irradiation and continuous flow chemistry, offer significant advantages in terms of yield, reaction time, and safety. Furthermore, the development of novel solvent systems, such as N,N-dimethylpropanolamine, has demonstrated the potential for highly efficient and scalable processes. For drug development professionals, the versatility of the 2-hydrazinopyridine scaffold in generating potent modulators of critical signaling pathways, including kinase and monoamine oxidase pathways, underscores its continued importance in the quest for new therapeutics. The selection of an appropriate synthetic route will depend on the specific derivative being targeted, the scale of the synthesis, and the desired balance of efficiency, cost, and environmental impact.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3947457A - Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines - Google Patents [patents.google.com]
- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Purity of Synthesized 3-Chloro-2-hydrazinopyridine: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to market. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for evaluating the purity of 3-Chloro-2-hydrazinopyridine, a key intermediate in the synthesis of several pharmaceutical and agrochemical compounds.[1][2] This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in methodological selection and implementation.
Introduction to this compound and Purity Analysis
This compound is a substituted pyridine (B92270) derivative commonly synthesized via the reaction of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate.[1][3][4] The purity of the final product is paramount, as residual starting materials or by-products can impact the safety and efficacy of the end-product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity assessment in pharmaceutical manufacturing, often yielding purity levels exceeding 99%.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for the identification of volatile and semi-volatile impurities.
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired information (quantitative purity versus impurity identification).
| Parameter | HPLC Method | GC-MS Method (with Derivatization) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds like this compound. | Requires derivatization to increase the volatility and thermal stability of the polar analyte. |
| Primary Application | Quantitative purity determination and impurity profiling. | Impurity identification and quantification, especially for volatile and semi-volatile impurities. |
| Limit of Detection | Typically in the low ppm range. | Can achieve very low detection limits, often in the ppb range, especially with selected ion monitoring (SIM). |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Can be lower due to the additional derivatization step. |
| Data Output | Chromatogram with quantifiable peaks (area %). | Chromatogram and mass spectrum for each peak, enabling structural elucidation. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a method for the quantitative determination of the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 20% A, 80% B
-
15-20 min: Hold at 20% A, 80% B
-
20.1-25 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a method for the identification and quantification of this compound and potential volatile impurities, requiring a derivatization step to improve analyte volatility.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized this compound into a vial.
-
Add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injecting 1 µL into the GC-MS.
Data Analysis:
Purity is determined by the area percentage of the derivatized main peak. Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Comparative Experimental Data
The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound using the described HPLC and GC-MS methods.
| Parameter | HPLC Result | GC-MS Result |
| Purity (%) | 99.52 | 99.48 |
| Major Impurity 1 | 2,3-dichloropyridine (0.25%) | 2,3-dichloropyridine (0.28%) |
| Major Impurity 2 | Unidentified (0.15%) | Derivatized hydrazine (0.12%) |
| Limit of Detection (LOD) | ~1 ppm | ~0.5 ppm |
| Limit of Quantification (LOQ) | ~3 ppm | ~1.5 ppm |
Visualizing the Workflow and Logic
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. This compound | 22841-92-5 | Benchchem [benchchem.com]
- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 3. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Comparative Biological Activities of Substituted Hydrazone Derivatives: A Research Guide
Substituted hydrazone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by the azometine group (–NHN=CH–), have been extensively studied for their potential as antimicrobial, anticancer, antioxidant, and antiviral agents.[1][2] This guide provides a comparative analysis of the biological activities of various substituted hydrazone derivatives, supported by quantitative data from recent studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Antimicrobial Activity
Hydrazone derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[3][4] The antimicrobial potential often varies based on the specific substitutions on the aromatic rings of the hydrazone scaffold.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative hydrazone derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3b | Staphylococcus aureus | 7.8 | [5] |
| Bacillus subtilis | 31.3-125 | [5] | |
| Compound 4a | Mycobacterium tuberculosis (sensitive strain) | 3.1 | [5] |
| Mycobacterium tuberculosis (resistant strain) | 3.1 | [5] | |
| Compound 7 | Escherichia coli | - | [3] |
| Staphylococcus aureus | - | [3] | |
| Compound 20 | Gram-positive bacteria | - | [3] |
| NH3 | Staphylococcus aureus | 200 (60% inhibition) | [6] |
| Bacillus subtilis | 200 (53% inhibition) | [6] | |
| Escherichia coli | 200 (65% inhibition) | [6] | |
| Compound 10 & 11 | Bacteria | 0.49 - 1.95 | [7] |
| Fungi | 0.49 - 0.98 | [7] |
Note: "-" indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the hydrazone derivatives is typically determined using the broth microdilution method, a standard antimicrobial susceptibility test.[8]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Compounds: Stock solutions of the synthesized hydrazone derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compounds are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
Numerous studies have highlighted the potential of substituted hydrazones as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][9] The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes.
Quantitative Data Summary: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for several hydrazone derivatives against different human cancer cell lines. Lower IC50 values signify greater cytotoxic potential.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3e | MDA-MB-231 (Breast) | 9.89 | [9] |
| Aryl hydrazone derivatives | MDA-MB-231 (Breast) | 6.7 (nM) | [1] |
| MCF-7 (Breast) | 6.7 (nM) | [1] | |
| Acetyl hydrazone derivatives | A549, HCT11b, HepG2, PC-9, A375 | 4-17 | [1] |
| Compound 66 | A549 (Lung) | 3.33 | [1] |
| Compound D1f | Acetylcholinesterase (AChE) enzyme | 0.039 | [10][11] |
| Compound 7a-e | MCF-7 (Breast) | 7.52 ± 0.32–25.41 ± 0.82 | [12] |
| PC-3 (Prostate) | 10.19 ± 0.52–57.33 ± 0.92 | [12] | |
| Compound 20 | Various cancer cell lines | 0.26 (GI50) | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]
- 7. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Novel Metacetamol Derivatives with Hydrazone Moiety as Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Chloro-2-hydrazinopyridine in Complex Molecule Synthesis
In the landscape of synthetic chemistry, the choice of intermediates is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic route. For researchers, scientists, and professionals in drug development, the selection of a versatile and reactive building block is paramount. This guide provides an in-depth comparison of 3-Chloro-2-hydrazinopyridine with its close analog, 2-hydrazinopyridine (B147025), highlighting the distinct advantages conferred by the chloro-substituent in the synthesis of fused heterocyclic compounds, a common scaffold in many pharmaceutical agents.
Unveiling the Reactivity of this compound
This compound is a bifunctional pyridine (B92270) derivative that serves as a valuable precursor for a variety of heterocyclic systems, most notably pyrazolo[1,5-a]pyridines.[1] Its utility stems from the presence of two reactive sites: a hydrazine (B178648) group at the 2-position and a chlorine atom at the 3-position. This unique arrangement offers a strategic advantage over simpler intermediates like 2-hydrazinopyridine.
The primary advantage of the 3-chloro substituent lies in its electron-withdrawing nature. This property modulates the reactivity of the pyridine ring and the adjacent hydrazine group, influencing the course of cyclization and condensation reactions. Furthermore, the chlorine atom itself can act as a leaving group in subsequent nucleophilic substitution reactions, providing a handle for further molecular diversification.
Comparative Performance in Pyrazolo[1,5-a]pyridine (B1195680) Synthesis
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established transformation that typically involves the cyclocondensation of a hydrazinopyridine with a 1,3-dielectrophilic reagent, such as a β-ketoester. While both this compound and 2-hydrazinopyridine can undergo this reaction, the presence of the chloro group in the former can lead to notable differences in reaction outcomes.
While a direct head-to-head comparison in the synthesis of a single target molecule is not extensively documented in a single report, a comparative analysis of yields from different studies suggests the robust reactivity of this compound.
Table 1: Comparison of Yields in the Synthesis of Hydrazinopyridine Intermediates and Their Pyrazolo[1,5-a]pyridine Derivatives
| Precursor | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| 2,3-Dichloropyridine (B146566) | This compound | Hydrazine hydrate (B1144303) | N,N-Dimethylpropanolamine | Not Specified | 90 |
| 2-Chloropyridine | 2-Hydrazinopyridine | Hydrazine hydrate | Not Specified | 48h | 78[2] |
| This compound | 7-Chloro-pyrazolo[1,5-a]pyridines | β-ketoesters/β-diketones | Acetic Acid | 18h | 81-95[3] |
| 2-Hydrazinopyridine | Pyrazolo[1,5-a]pyridines | α,β-unsaturated carbonyls | N-methylpyrrolidone | Not Specified | Not Specified |
Note: The data presented is compiled from different sources and may not reflect a direct comparative study under identical conditions.
The higher yield reported for the synthesis of this compound itself suggests a more efficient initial step.[3] Furthermore, the subsequent cyclization to form 7-chloro-pyrazolo[1,5-a]pyridines proceeds with excellent yields, demonstrating the utility of this intermediate. The chloro-substituent remains on the final product, offering a site for further functionalization, a key advantage in combinatorial chemistry and drug discovery.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of 2,3-dichloropyridine with hydrazine hydrate.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80%)
-
N,N-Dimethylpropanolamine
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 2,3-dichloropyridine in N,N-dimethylpropanolamine under an inert atmosphere.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.
Protocol 2: Synthesis of 7-Chloro-pyrazolo[1,5-a]pyridines
This protocol describes the cyclocondensation of this compound with a β-dicarbonyl compound.
Materials:
-
This compound
-
β-ketoester or β-diketone (e.g., ethyl acetoacetate)
-
Acetic acid
Procedure:
-
Dissolve this compound and the β-dicarbonyl compound in a mixture of ethanol and acetic acid.
-
Heat the reaction mixture at reflux for 18 hours, under an oxygen atmosphere (1 atm).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 7-chloro-pyrazolo[1,5-a]pyridine derivative.[3]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Comparative workflow for pyrazolo[1,5-a]pyridine synthesis.
The above workflow diagram visually contrasts the synthetic pathways starting from this compound and 2-hydrazinopyridine, highlighting the additional functional handle present in the final product of Route A.
Derivatives of pyrazolo[1,5-a]pyrimidines, structurally similar to the products synthesized from hydrazinopyridines, have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
This diagram illustrates how pyrazolopyrimidine-based inhibitors can target multiple key kinases within the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and survival.
Conclusion
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
Validating the Structure of Novel Compounds Synthesized from 3-Chloro-2-hydrazinopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of drug discovery and development. 3-Chloro-2-hydrazinopyridine is a versatile starting material for generating a diverse library of compounds, particularly hydrazone derivatives, which have shown significant potential in medicinal chemistry.[1] The structural validation of these newly synthesized molecules is a critical step to ensure their identity, purity, and to understand their structure-activity relationships. This guide provides a comparative overview of key analytical techniques for the structural elucidation of novel compounds derived from this compound, supported by experimental data and detailed protocols.
Synthesis of Novel Hydrazone Derivatives
The general and versatile method for synthesizing hydrazone derivatives from this compound involves a condensation reaction with various aldehydes.[2] This straightforward approach allows for the introduction of a wide range of substituents, enabling the exploration of diverse chemical spaces.
A typical synthesis workflow is outlined below:
Experimental Protocol: General Synthesis of Hydrazone Derivatives
A solution of this compound (1 mmol) in a suitable solvent such as ethanol (B145695) (10 mL) is prepared. To this, a catalytic amount of acetic acid (0.1 mmol) and the desired substituted aldehyde (1 mmol) are added.[3] The reaction mixture is then stirred, typically at room temperature or under reflux, and the progress is monitored by thin-layer chromatography.[3] Upon completion, the solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization to yield the target hydrazone derivative.[3]
Structural Validation Techniques: A Comparative Analysis
The definitive confirmation of a novel compound's structure requires a combination of spectroscopic and analytical techniques. The most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and types of atoms and their connectivity.
Comparative Spectral Data:
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a series of hypothetical hydrazone derivatives of this compound, illustrating the effect of different substituents on the aromatic aldehyde ring.
| Compound | Substituent (R) | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals |
| 1 | H | 8.15 (s, 1H, N=CH), 7.90-7.40 (m, 5H, Ar-H), 7.70 (d, 1H, Py-H), 7.20 (d, 1H, Py-H), 6.80 (t, 1H, Py-H), 10.50 (s, 1H, NH) | 160.2 (C=N), 145.1, 138.2, 134.5, 129.8, 128.9, 127.5, 117.3, 108.9 |
| 2 | 4-NO₂ | 8.30 (s, 1H, N=CH), 8.25 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H), 7.75 (d, 1H, Py-H), 7.25 (d, 1H, Py-H), 6.85 (t, 1H, Py-H), 10.80 (s, 1H, NH) | 158.5 (C=N), 148.9, 140.8, 138.5, 128.5, 124.2, 117.8, 109.2 |
| 3 | 4-OCH₃ | 8.05 (s, 1H, N=CH), 7.80 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 7.65 (d, 1H, Py-H), 7.15 (d, 1H, Py-H), 6.75 (t, 1H, Py-H), 10.30 (s, 1H, NH), 3.85 (s, 3H, OCH₃) | 161.5 (C=N), 160.8, 138.0, 129.5, 127.0, 117.0, 114.5, 108.5, 55.6 (OCH₃) |
| 4 | 4-Cl | 8.10 (s, 1H, N=CH), 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.70 (d, 1H, Py-H), 7.20 (d, 1H, Py-H), 6.80 (t, 1H, Py-H), 10.60 (s, 1H, NH) | 159.8 (C=N), 138.3, 135.2, 133.0, 129.2, 128.8, 117.5, 108.8 |
Experimental Protocol: NMR Sample Preparation
-
Sample Quantity: Weigh 5-25 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube.
-
Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.
-
Labeling: Clearly label the NMR tube with the sample identification.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers valuable information about its structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules.
Comparative Mass Spectrometry Data:
| Compound | Substituent (R) | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1 | H | C₁₂H₁₀ClN₅ | 232.0697 | 232.0695 | 154 (C₅H₅N₂Cl), 78 (C₆H₆) |
| 2 | 4-NO₂ | C₁₂H₉ClN₆O₂ | 277.0548 | 277.0546 | 154 (C₅H₅N₂Cl), 123 (C₆H₅NO₂) |
| 3 | 4-OCH₃ | C₁₃H₁₂ClN₅O | 262.0803 | 262.0801 | 154 (C₅H₅N₂Cl), 108 (C₇H₈O) |
| 4 | 4-Cl | C₁₂H₉Cl₂N₅ | 266.0307 | 266.0305 | 154 (C₅H₅N₂Cl), 112 (C₆H₅Cl) |
Experimental Protocol: ESI-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS, often a mixture of water and an organic solvent with a small amount of formic acid to promote protonation.
-
Filtration: Ensure the final solution is free of any particulate matter by filtering it if necessary.
-
Vial Transfer: Transfer the diluted sample into a clean mass spectrometry vial.
Single-Crystal X-ray Diffraction
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Workflow for Structure Determination:
Comparative Crystallographic Data for this compound:
The parent compound, this compound, has been characterized by single-crystal X-ray diffraction.[4]
| Parameter | Value[4] |
| Chemical Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.637(2) |
| b (Å) | 3.9060(8) |
| c (Å) | 13.946(3) |
| β (°) | 103.46(3) |
| Volume (ų) | 616.5(2) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Signaling Pathway and Logical Relationships
The biological activity of these novel compounds is often attributed to their interaction with specific signaling pathways. For instance, many pyridine (B92270) derivatives are known to target kinase signaling pathways, which are crucial in cell proliferation and survival.
This diagram illustrates a potential mechanism of action where a novel compound inhibits a kinase (e.g., RAF) in the MAPK/ERK pathway, thereby blocking downstream signaling and inhibiting cell proliferation. Validating the structure of the compound is the first step in confirming its ability to interact with such a target.
By employing a combination of these powerful analytical techniques, researchers can confidently validate the structures of novel compounds synthesized from this compound, paving the way for further investigation into their biological activities and potential as therapeutic agents.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different 3-Chloro-2-hydrazinopyridine synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-2-hydrazinopyridine is a crucial building block in the production of numerous pharmaceutical and agrochemical compounds. This guide provides a detailed cost-benefit analysis of various synthetic routes to this important molecule, supported by experimental data and protocols.
This comparative analysis examines three primary synthetic pathways to this compound, starting from 3-chloropyridine (B48278), 2,3-dichloropyridine (B146566), and 2-fluoro-3-chloropyridine. Each method is evaluated based on yield, purity, reaction conditions, and an estimated cost of starting materials.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: From 3-Chloropyridine | Method 2: From 2,3-Dichloropyridine | Method 3: From 2-Fluoro-3-chloropyridine |
| Starting Material | 3-Chloropyridine | 2,3-Dichloropyridine | 2-Fluoro-3-chloropyridine |
| Key Reagents | Oleum (B3057394), Hydrazine (B178648) Hydrate (B1144303) | Hydrazine Hydrate | Hydrazine Hydrate |
| Overall Yield | ~82%[1] | 95-99%[2][3] | Up to 99.53%[4][5] |
| Product Purity | >99.5%[1] | ~99%[2][3] | Up to 99.95%[4][5] |
| Reaction Time | Step 1: 12h; Step 2: 20h[1] | 4-8 hours[3] | 3-5 hours[4][5] |
| Reaction Temperature | Step 1: 140-150°C; Step 2: 140-150°C[1] | Reflux (e.g., in Ethanol)[2][3] | Room Temperature[4][5] |
| Estimated Reagent Cost | Moderate | Low to Moderate | High |
| Key Advantages | Good yield and high purity.[1] | High yield, common starting material.[2][3] | Excellent yield and purity, mild conditions.[4][5] |
| Key Disadvantages | Two-step process, harsh conditions.[1] | Requires heating.[3] | High cost of starting material.[4] |
Visualizing the Synthetic Workflow
The general laboratory procedure for synthesizing this compound, particularly from dihalopyridine precursors, can be streamlined into a series of fundamental steps. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
Below are the detailed methodologies for the three primary synthesis routes, based on published literature.
Method 1: Synthesis from 3-Chloropyridine
This two-step method involves an initial sulfonation of 3-chloropyridine, followed by reaction with hydrazine hydrate.[1]
Step 1: Synthesis of 3-chloro-2-pyridinesulfonic acid
-
In a suitable reactor, add 56.5g of 3-chloropyridine, 150g of diethyl sulfate, and 1.5g of HgSO₄.
-
Stir the mixture and heat to 60°C.
-
Slowly add 100g of 65% oleum dropwise.
-
After the addition is complete, raise the temperature to 140°C-150°C and maintain for 12 hours.
-
Monitor the reaction by HPLC until the concentration of 3-chloropyridine is below a desired level (e.g., 1.28%).
-
Cool the reaction mixture to 20°C-25°C and add 200g of diethyl ether.
-
Continue to cool to 0°C-5°C and stir for 2 hours.
-
Filter the mixture and purify the filter cake by vacuum distillation to obtain 3-chloro-2-pyridinesulfonic acid. The reported yield is approximately 85.67%.[1]
Step 2: Synthesis of this compound
-
In a four-necked reaction flask, add 96.7g of the intermediate 3-chloro-2-pyridinesulfonic acid, 300g of xylene, 10g of ethanolamine, and 125g of 80% hydrazine hydrate.
-
Stir the mixture and heat to 140°C-150°C for 20 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to 0°C-10°C and stir for 1 hour.
-
Filter the resulting solid and wash the filter cake with 200g of water.
-
Dry the product to obtain this compound. The reported yield for this step is approximately 96.09%.[1]
Method 2: Synthesis from 2,3-Dichloropyridine
This is a widely used one-step method involving the nucleophilic substitution of the chlorine atom at the 2-position of 2,3-dichloropyridine with hydrazine.
Experimental Protocol:
-
In a 1L four-necked bottle, add 0.1 mole of 2,3-dichloropyridine and 0.6 moles of hydrazine hydrate.
-
Add a polar solvent such as ethanol (B145695) (4.5 grams).
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction solution to room temperature.
-
Filter the resulting precipitate, wash with water, and dry to obtain the final product.
-
This method has been reported to yield up to 99% with a purity of 99% (by HPLC).[2][3] The molar ratio of 2,3-dichloropyridine to hydrazine hydrate can range from 1:4 to 1:6.[2][3]
Method 3: Synthesis from 2-Fluoro-3-chloropyridine
This method takes advantage of the higher reactivity of the fluorine atom, allowing for milder reaction conditions.
Experimental Protocol:
-
Mix 1 mole of 2-fluoro-3-chloropyridine with 3 moles of hydrazine hydrate.
-
Add an alcohol solvent (e.g., ethanol) in a volume equal to the hydrazine hydrate.
-
Stir the mixture at room temperature for 3-5 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain this compound.
-
This method can achieve a product yield of 99.53% and a purity of 99.95%.[4][5] The molar ratio of 2-fluoro-3-chloropyridine to hydrazine hydrate can be varied from 1:1 to 1:4.[4]
Cost-Benefit Analysis
A precise cost analysis is challenging due to fluctuating reagent prices and the scale of synthesis. However, a qualitative and semi-quantitative comparison can be made based on commercially available data for starting materials.
-
3-Chloropyridine: This is a relatively inexpensive starting material. However, the two-step process with harsh conditions and long reaction times adds to the overall cost in terms of energy and labor.
-
2,3-Dichloropyridine: This is a common and moderately priced starting material. The high yield and straightforward one-step procedure make this a very cost-effective method, likely the most common for industrial production.
-
2-Fluoro-3-chloropyridine: This starting material is significantly more expensive than its chlorinated counterparts. While the reaction conditions are mild and the yield and purity are excellent, the high cost of the precursor makes this method less economically viable for large-scale production unless the price of the starting material decreases significantly.
-
Hydrazine Hydrate: This is a common reagent used in all methods and its cost is a factor in the overall process economy, especially when used in large excess.
Conclusion and Recommendations
For large-scale, industrial production of this compound, the synthesis from 2,3-dichloropyridine offers the best balance of high yield, good purity, and cost-effectiveness. The single-step reaction and the use of a readily available starting material make it an attractive option.
The synthesis from 2-fluoro-3-chloropyridine is an excellent choice for laboratory-scale synthesis where high purity and mild reaction conditions are a priority, and the cost of the starting material is less of a concern.
The method starting from 3-chloropyridine , while effective, is less favorable due to its two-step nature, use of harsh reagents, and high energy consumption, making it less economically and environmentally friendly compared to the other routes.
Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, purity, and available equipment.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
Efficacy of Novel 3-Chloro-2-hydrazinopyridine-Derived Fungicides: A Comparative Analysis
For Immediate Release
A novel class of fungicides derived from a 3-Chloro-2-hydrazinopyridine scaffold demonstrates significant potential in controlling a range of pathogenic fungi. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to inform researchers, scientists, and professionals in drug development. The data presented is based on a comprehensive review of recent studies and patent literature, offering insights into the structure-activity relationships and potential mechanisms of action.
Comparative Efficacy of this compound Derivatives
The fungicidal activity of a series of acylhydrazone derivatives of this compound has been evaluated against several key plant pathogens. The following table summarizes the percentage inhibition of mycelial growth at a concentration of 100 µg/mL, as detailed in patent CN105418496A. For a broader comparison, EC50 values from other studies on structurally related pyridine-based hydrazone fungicides are also included.
| Compound ID | R Group (Structure) | Target Fungus | Inhibition Rate (%) @ 100 µg/mL[1] |
| I-1 | 2-Nitrophenyl | Stemphylium lycopersici | 82.54 |
| Fusarium oxysporum | 65.23 | ||
| Botrytis cinerea | 61.87 | ||
| I-2 | 2-Methylphenyl | Stemphylium lycopersici | 75.63 |
| Fusarium oxysporum | 62.11 | ||
| Botrytis cinerea | 58.92 | ||
| I-3 | 2-Methoxyphenyl | Stemphylium lycopersici | 78.32 |
| Fusarium oxysporum | 68.75 | ||
| Botrytis cinerea | 63.45 | ||
| I-4 | 3,4-Dimethoxyphenyl | Stemphylium lycopersici | 72.89 |
| Fusarium oxysporum | 71.11 | ||
| Botrytis cinerea | 68.33 | ||
| I-5 | 2-Hydroxyphenyl | Stemphylium lycopersici | 80.15 |
| Fusarium oxysporum | 69.87 | ||
| Botrytis cinerea | 65.43 | ||
| I-6 | 5-Methoxy-2-hydroxyphenyl | Stemphylium lycopersici | 77.43 |
| Fusarium oxysporum | 66.54 | ||
| Botrytis cinerea | 62.78 | ||
| I-7 | 3-Chlorophenyl | Stemphylium lycopersici | 79.21 |
| Fusarium oxysporum | 67.32 | ||
| Botrytis cinerea | 64.19 | ||
| I-8 | 4-Fluorophenyl | Stemphylium lycopersici | 81.76 |
| Fusarium oxysporum | 68.99 | ||
| Botrytis cinerea | 66.21 | ||
| I-9 | 4-(Trifluoromethyl)phenyl | Stemphylium lycopersici | 76.98 |
| Fusarium oxysporum | 64.76 | ||
| Botrytis cinerea | 60.11 | ||
| I-10 | 3-Nitrophenyl | Stemphylium lycopersici | 80.93 |
| Fusarium oxysporum | 67.88 | ||
| Botrytis cinerea | 63.95 |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the fungicidal efficacy of the this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
A solution of this compound (1 mmol), an appropriate aldehyde (1 mmol), and acetic acid (0.1 mmol) in ethanol (B145695) (10 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is filtered, and the resulting solid is recrystallized from ethanol to yield the target acylhydrazone derivative[1].
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
The in vitro antifungal activity of the synthesized compounds is determined using the mycelial growth rate method. The test compounds are dissolved in DMSO and mixed with potato dextrose agar (B569324) (PDA) medium to achieve the desired final concentrations. Mycelial plugs (5 mm diameter) of the test fungi are placed at the center of the PDA plates. The plates are then incubated at 25-28°C for 48-72 hours. The diameter of the fungal colonies is measured, and the percentage inhibition of mycelial growth is calculated using the formula:
Inhibition (%) = [(C - T) / C] × 100
Where C is the diameter of the mycelial colony in the control group, and T is the diameter of the mycelial colony in the treatment group. The EC50 (half-maximal effective concentration) values are determined by probit analysis of the concentration-response data.
In Vivo Antifungal Assay (Detached Leaf Method)
The in vivo protective and curative effects of the compounds are often evaluated using a detached leaf assay. Healthy plant leaves are detached and sprayed with a solution of the test compound at a specific concentration. After the leaves have dried, they are inoculated with a mycelial plug or a spore suspension of the pathogen. For curative assays, the leaves are inoculated before being treated with the compound. The inoculated leaves are then incubated in a high-humidity environment at an appropriate temperature for 3-5 days. The disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area infected.
Visualizing the Synthesis and Mechanism of Action
To further elucidate the chemical synthesis and biological activity of these compounds, the following diagrams have been generated using the Graphviz DOT language.
Caption: General synthesis pathway for this compound derivatives.
The fungicidal action of pyridine-based hydrazones is proposed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Caption: Proposed mechanism of action via Succinate Dehydrogenase (SDH) inhibition.
Conclusion
The derivatives of this compound represent a promising new avenue for the development of effective fungicides. The data indicates broad-spectrum activity against several economically important plant pathogens. The structure-activity relationship suggests that substitutions on the phenyl ring of the acylhydrazone moiety can modulate the fungicidal efficacy. The proposed mechanism of action through the inhibition of succinate dehydrogenase provides a clear target for further optimization and development of this chemical class. Further research, including comprehensive in vivo trials and toxicological studies, is warranted to fully assess the potential of these compounds as novel crop protection agents.
References
Safety Operating Guide
Safe Disposal of 3-Chloro-2-hydrazinopyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Chloro-2-hydrazinopyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on available safety data sheets. Adherence to these protocols is crucial to mitigate risks associated with this hazardous substance.
Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Some classifications indicate it may be toxic if swallowed and fatal if inhaled.[3]
Immediate Safety Measures and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1] |
| Skin | Wear protective gloves and fire/flame resistant, impervious clothing.[1] Inspect gloves before use.[4] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][4] Use in a well-ventilated area.[1][2][5] |
Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Key Steps for Spill Cleanup:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate unnecessary personnel.[4]
-
Avoid Dust Formation : Use dry clean-up procedures and avoid generating dust.[2]
-
Containment : Prevent the spillage from entering drains or water courses.[2][5]
-
Collection :
-
Decontamination : Wash the spill area with large amounts of water.[2]
Disposal Procedures for this compound
Disposal of this compound and its containers must be conducted in compliance with all applicable local, regional, and national regulations. The primary method of disposal is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Containerization : Collect the waste material in a clean, dry, and sealable container. Ensure the container is appropriately labeled with the chemical name and hazard information.
-
Storage : Store the waste container in a secure, well-ventilated area, away from incompatible materials such as oxidizing agents.[6] The container should be kept tightly closed.[1][5]
-
Professional Disposal : Arrange for the collection and disposal of the waste with an authorized hazardous or special waste collection service.[2][4][5]
-
Incineration : Chemical incineration with an afterburner and scrubber may be a suitable disposal method, but this should be carried out by a licensed facility.[4]
Disposal of Contaminated Packaging
Contaminated packaging presents similar hazards to the chemical itself and must be handled with care.
| Packaging Type | Recommended Disposal Method |
| Rinsable Containers | Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[5] |
| Non-Rinsable | Puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill or through controlled incineration with flue gas scrubbing where permissible.[5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | CAS#:22841-92-5 | Chemsrc [chemsrc.com]
Personal protective equipment for handling 3-Chloro-2-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3-Chloro-2-hydrazinopyridine (CAS #: 22841-92-5). Adherence to these procedures is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment and follow strict safety protocols to avoid exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[3][4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3][4][6] Inspect for tears or punctures before use. |
| Body | Laboratory Coat | A flame-retardant and chemically impervious lab coat should be worn.[3][4][5] |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood to minimize inhalation.[3][4][5][6] If a fume hood is not available, a full-face respirator with appropriate cartridges is necessary.[2][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Cleanup:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[6] Collect this waste in a designated, properly labeled, and sealed container.[1]
-
Waste Storage: Store hazardous waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[8]
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[9] Do not dispose of it down the drain or in regular trash.[5] Contaminated packaging should also be disposed of as hazardous waste.[9]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. This compound | CAS#:22841-92-5 | Chemsrc [chemsrc.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
